Levetiracetam Impurity B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+ |
InChI Key |
ZGHRUXLFLIMTAG-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C(\C(=O)N)/N1CCCC1=O |
Canonical SMILES |
CC=C(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Levetiracetam Impurity B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Levetiracetam Impurity B, a known process-related impurity in the synthesis of the anti-epileptic drug Levetiracetam. This document details its chemical structure, physicochemical properties, and analytical methodologies for its identification and quantification.
Chemical Structure and Identity
This compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a critical impurity to monitor during the manufacturing of Levetiracetam to ensure the final drug product's purity and safety.[1][2] Its structure features a pyrrolidinone ring attached to a butenamide moiety with a Z-configuration at the double bond.
| Identifier | Value |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide[1][2] |
| Synonyms | Levetiracetam Crotonamide (USP), Dehydro Levetiracetam[2][3][4] |
| CAS Number | 358629-47-7[1][3] |
| Molecular Formula | C₈H₁₂N₂O₂[1][3] |
| Molecular Weight | 168.19 g/mol [1][3] |
Physicochemical Properties
The physicochemical properties of this compound are essential for developing analytical methods and understanding its behavior. While some experimental data is available, other properties are based on predictions.
| Property | Value | Source |
| Appearance | Off-White to Pale Beige Solid[3] | Experimental |
| Boiling Point | 443.0 ± 28.0 °C | Predicted[3] |
| Density | 1.222 ± 0.06 g/cm³ | Predicted[3] |
| pKa | 16.35 ± 0.50 | Predicted[3] |
| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform.[1][3] | Experimental |
| Storage | 2-8 °C, in an amber vial under an inert atmosphere.[1][3] | Recommendation |
Formation Pathway
Analytical Methodologies
The quantification of this compound is crucial for the quality control of Levetiracetam. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.[5][6]
Experimental Protocol: RP-HPLC Analysis of Levetiracetam and its Impurities
This protocol is a composite based on established methods for the analysis of Levetiracetam and its related substances.[6]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm (or equivalent C18 column) |
| Mobile Phase A | pH 5.50 Phosphate Buffer : Acetonitrile (950:50 v/v) |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Gradient | A gradient program may be used for optimal separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Sample Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Diluent | Mobile Phase A |
Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.7 g of Potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide (B78521) solution. Mix 950 mL of this buffer with 50 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Levetiracetam drug substance or product in the diluent to a suitable concentration.
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound in a pharmaceutical sample.
Conclusion
Thorough characterization and control of impurities are paramount in pharmaceutical manufacturing. This guide provides essential technical information on this compound for researchers and professionals in the field of drug development and quality control. The provided data and protocols serve as a valuable resource for ensuring the safety and efficacy of Levetiracetam drug products.
References
- 1. allmpus.com [allmpus.com]
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. This compound CAS#: 358629-47-7 [m.chemicalbook.com]
- 4. vivanls.com [vivanls.com]
- 5. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. jpionline.org [jpionline.org]
Physicochemical Characteristics of Levetiracetam Impurity B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Levetiracetam Impurity B, a known process-related impurity of the broad-spectrum antiepileptic drug, Levetiracetam. Understanding the properties of this impurity is critical for the development of robust analytical methods, effective control strategies in drug manufacturing, and ensuring the overall quality, safety, and efficacy of the final drug product.
Core Physicochemical Data
This compound, also known by its pharmacopoeial synonyms Levetiracetam Crotonamide or Dehydro Levetiracetam, is a key impurity that requires careful monitoring during the synthesis and formulation of Levetiracetam.[1][2] Its formation is often associated with the manufacturing process of the active pharmaceutical ingredient (API). A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | [1][2][] |
| Synonyms | Levetiracetam Crotonamide, Dehydro Levetiracetam, Levetiracetam EP Impurity B | [1][2][4] |
| CAS Number | 358629-47-7 | [][4][5] |
| Chemical Structure | (See Chemical Structure Diagram Below) | |
| Molecular Formula | C₈H₁₂N₂O₂ | [][4][5] |
| Molecular Weight | 168.19 g/mol | [][4][5] |
| Appearance | Off-white to Beige Solid | [][6] |
| Solubility | Soluble in Methanol and DMSO; Slightly soluble in Chloroform. | [6][7] |
| Predicted Boiling Point | 443.0 ± 28.0 °C | [7] |
| Predicted Density | 1.222 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 16.35 ± 0.50 | [7] |
| Storage | 2-8 °C, under an inert atmosphere, protected from light. | [6][7] |
Chemical Structure and Identification
The chemical structure of this compound is fundamental to understanding its properties and for its unambiguous identification.
Caption: Chemical structure of this compound.
Experimental Protocols for Characterization
The identification and quantification of this compound are typically achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Below is a representative experimental protocol for the analysis of this impurity in a drug substance or product.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed to separate Levetiracetam from its impurities, including Impurity B, and can be used for routine quality control and stability studies.[8]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (B52724), water, potassium phosphate (B84403) monobasic, and potassium hydroxide (B78521).
-
Levetiracetam and this compound reference standards.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 3 µm particle size (or equivalent).[8]
-
Mobile Phase A: A mixture of pH 5.5 phosphate buffer and acetonitrile (950:50 v/v).[8]
-
Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).[8]
-
Gradient Program: A suitable gradient program should be developed to ensure adequate separation of all impurities.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 205 nm.[8]
-
Injection Volume: 10 µL.[8]
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in water to achieve the desired concentration. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide solution.[8][9]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Levetiracetam drug substance or a powdered sample of the drug product in the diluent to achieve a target concentration of Levetiracetam.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Impurity B in the sample using the peak area and the response factor relative to the main component or by using an external standard method.
5. Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]
Workflow for Impurity Identification and Characterization
The process of identifying and characterizing an unknown impurity in a pharmaceutical product involves a logical sequence of analytical techniques.
Caption: General workflow for the identification and characterization of pharmaceutical impurities.
Conclusion
A thorough understanding of the physicochemical characteristics of this compound is essential for maintaining the quality and safety of Levetiracetam drug products. The data and protocols presented in this guide provide a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of this important antiepileptic medication. The implementation of robust analytical methods is paramount for the effective monitoring and control of this and other process-related impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 4. vivanls.com [vivanls.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. allmpus.com [allmpus.com]
- 7. This compound CAS#: 358629-47-7 [m.chemicalbook.com]
- 8. jpionline.org [jpionline.org]
- 9. drugfuture.com [drugfuture.com]
An In-depth Technical Guide to the Formation Mechanism of Levetiracetam Crotonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of Levetiracetam Crotonamide (B15916), a known impurity of the antiepileptic drug Levetiracetam. This document delves into the plausible chemical pathways leading to its formation, supported by data from forced degradation studies and established principles of organic chemistry. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and aid in the development of control strategies for this impurity.
Introduction to Levetiracetam and its Impurities
Levetiracetam, chemically known as (S)-2-(2-oxopyrrolidin-1-yl)butanamide, is a widely used second-generation antiepileptic drug.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Levetiracetam is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interaction with excipients in the formulation.[]
One such impurity is Levetiracetam Crotonamide, which is identified in the European Pharmacopoeia as Levetiracetam Impurity B.[3][] Its chemical name is (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide.[3][5][6] The presence of an α,β-unsaturated amide moiety in this impurity raises potential concerns regarding its reactivity and potential for Michael addition reactions, making its formation and control a subject of importance.
Proposed Formation Mechanism of Levetiracetam Crotonamide
The formation of Levetiracetam Crotonamide from Levetiracetam is not a direct transformation but is hypothesized to occur via a multi-step mechanism, particularly under conditions that promote degradation, such as acidic or basic environments. The most plausible pathway involves the formation of a β-hydroxy Levetiracetam intermediate followed by a dehydration reaction.
Step 1: Formation of a β-Hydroxy Levetiracetam Intermediate
Under certain conditions, particularly during synthesis or forced degradation, a hydroxyl group may be introduced at the β-position (C3) of the butanamide side chain of Levetiracetam. This could potentially occur through an oxidation-reduction pathway or as a byproduct of certain synthetic routes.
Step 2: Dehydration of the β-Hydroxy Intermediate
The key step in the formation of the crotonamide impurity is the elimination of a water molecule from the β-hydroxy Levetiracetam intermediate. This dehydration reaction is analogous to the dehydration of aldol (B89426) products to form α,β-unsaturated carbonyl compounds.[7] This process can be catalyzed by both acids and bases.
-
Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent removal of a proton from the α-carbon by a weak base (e.g., water) leads to the formation of the double bond.
-
Base-Catalyzed Dehydration: In a basic medium, a proton is abstracted from the α-carbon to form an enolate. The enolate then expels the hydroxide (B78521) ion from the β-position to form the α,β-unsaturated amide. This is a common pathway for the dehydration of β-hydroxy carbonyl compounds.[7]
The following diagram illustrates the proposed base-catalyzed formation mechanism of Levetiracetam Crotonamide from a hypothetical β-hydroxy Levetiracetam intermediate.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products and understanding the stability of a drug substance. Several studies have investigated the degradation of Levetiracetam under various stress conditions. While these studies do not always explicitly identify Levetiracetam Crotonamide, they provide valuable data on the conditions under which significant degradation occurs, which are conducive to the formation of such impurities.
| Stress Condition | Reagents and Conditions | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, reflux for 2 hours | >70% | [8] |
| 0.5 N HCl, 60°C for up to 72 hours | Significant degradation | [9] | |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 2 hours | >70% | [8] |
| 0.5 N NaOH, 60°C for up to 72 hours | Significant degradation | [9] | |
| 0.1 M NaOH, 24 hours incubation | ~18% | [8] | |
| Oxidative Degradation | 3% H₂O₂, 60°C for up to 72 hours | Significant degradation | [9] |
| Thermal Degradation | Dry heat | Stable | [10] |
| Photolytic Degradation | Exposure to UV and visible light | Stable | [10] |
The significant degradation observed under acidic and alkaline conditions supports the proposed mechanism involving acid or base-catalyzed dehydration.
Experimental Protocols for Forced Degradation Studies
The following are representative experimental protocols for conducting forced degradation studies on Levetiracetam, as cited in the literature.
General Sample Preparation
A stock solution of Levetiracetam is typically prepared in a suitable solvent, such as water or a mixture of methanol (B129727) and water. This stock solution is then subjected to various stress conditions.
Acid Degradation
-
Protocol 1: A solution of Levetiracetam is mixed with an equal volume of 0.1 M hydrochloric acid and refluxed for 2 hours.[8]
-
Protocol 2: A 0.2 mg/mL solution of Levetiracetam is prepared in 0.5 N HCl and incubated at 60°C for up to 72 hours.[9]
Alkaline Degradation
-
Protocol 1: A solution of Levetiracetam is mixed with an equal volume of 0.1 M sodium hydroxide and refluxed for 2 hours.[8]
-
Protocol 2: A 0.2 mg/mL solution of Levetiracetam is prepared in 0.5 N NaOH and incubated at 60°C for up to 72 hours.[9]
Oxidative Degradation
-
A 0.2 mg/mL solution of Levetiracetam is prepared in 3% hydrogen peroxide and incubated at 60°C for up to 72 hours.[9]
Analytical Method
The stressed samples are typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A common method employs a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode. Detection is usually performed using a UV detector at a wavelength around 205-215 nm.[1][10]
The following diagram illustrates a general workflow for a forced degradation study.
Conclusion
The formation of Levetiracetam Crotonamide is a degradation pathway of concern for the quality control of Levetiracetam. The most plausible mechanism involves the dehydration of a β-hydroxy Levetiracetam intermediate, a reaction that is facilitated by both acidic and basic conditions. Understanding this formation mechanism is crucial for developing appropriate control strategies during synthesis, formulation, and storage of Levetiracetam-containing products. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry to mitigate the presence of this and other related impurities.
References
- 1. jpionline.org [jpionline.org]
- 3. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | C8H12N2O2 | CID 29938361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. wjpps.com [wjpps.com]
An In-depth Technical Guide to the Identification and Isolation of Levetiracetam Impurity B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Levetiracetam Impurity B, a critical process-related impurity in the synthesis of the antiepileptic drug Levetiracetam. Understanding the identification, isolation, and characterization of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the chemical properties of this compound, detailed analytical methodologies for its identification, and a protocol for its isolation.
Introduction to Levetiracetam and its Impurities
Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a widely used second-generation antiepileptic drug.[1] Its mechanism of action is believed to involve binding to the synaptic vesicle protein SV2A in the brain, which modulates neurotransmitter release.[1][2] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Levetiracetam can lead to the formation of various impurities.[] These impurities can arise from starting materials, intermediates, by-products, or degradation of the API.[] Regulatory bodies require stringent control and characterization of these impurities to ensure patient safety.[4]
This compound is a known process-related impurity that requires careful monitoring and control during drug development and manufacturing.[5][6]
Chemical Profile of this compound
This compound is chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide.[7][] It is also referred to as Levetiracetam Crotonamide in the United States Pharmacopeia (USP).[7][9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | [7][] |
| Synonyms | Levetiracetam Crotonamide (USP) | [2][7][9] |
| CAS Number | 358629-47-7 | [7][][10] |
| Molecular Formula | C8H12N2O2 | [][9][10] |
| Molecular Weight | 168.19 g/mol | [][11] |
| Appearance | Off-white to Beige Solid | [][11] |
| Purity | >95% | [] |
| Storage | 2-8 °C | [11] |
| Solubility | Methanol, DMSO | [11] |
Analytical Identification of this compound
The primary technique for the identification and quantification of this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Several stability-indicating HPLC methods have been developed for the analysis of Levetiracetam and its related substances.[12][13][14]
This protocol is a composite based on several published methods for the analysis of Levetiracetam and its impurities.[12][15]
Objective: To identify and quantify this compound in a sample of Levetiracetam drug substance.
Materials:
-
Levetiracetam sample
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Potassium hydroxide
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Equipment:
-
HPLC system with a UV detector or Photodiode Array (PDA) detector
-
Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3 µm) | [12] |
| Mobile Phase A | pH 5.5 Phosphate Buffer: Acetonitrile (950:50 v/v) | [12] |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v) | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Column Temperature | 40°C | [12] |
| Detection Wavelength | 205 nm | [12] |
| Injection Volume | 10 µL | [12] |
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve an appropriate amount of monobasic potassium phosphate in water to make a buffer solution. Adjust the pH to 5.5 with 2% aqueous potassium hydroxide.[12] Mix 950 mL of this buffer with 50 mL of acetonitrile.[12] Filter and degas.
-
Mobile Phase B: Mix 900 mL of acetonitrile with 100 mL of water. Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh about 5.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent (Mobile Phase A).
-
Further dilute to a suitable concentration for analysis.
-
-
Sample Solution Preparation:
-
Accurately weigh about 50 mg of the Levetiracetam sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas.
-
Data Interpretation:
-
The peak in the sample chromatogram corresponding to the retention time of the this compound standard confirms its presence.
-
Quantification can be performed using an external standard method based on the peak area.
Table 2: Typical Chromatographic Data
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) (Approx.) |
| Levetiracetam | 5.3 | 1.00 |
| Impurity A | 3.2 | 0.60 |
| Impurity B | 3.9 | 0.74 |
Note: Retention times and RRTs are approximate and can vary depending on the specific HPLC system and conditions.[15]
Isolation of this compound
For comprehensive characterization, including structural elucidation and toxicological studies, isolation of the impurity is necessary. Preparative HPLC is the most common technique for isolating impurities in pharmaceuticals.
Objective: To isolate a sufficient quantity of this compound for further analysis.
Materials and Equipment:
-
Crude Levetiracetam containing a significant amount of Impurity B
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
Solvents as used in the analytical HPLC method, but in larger quantities
Procedure:
-
Method Development: Optimize the analytical HPLC method for preparative scale. This may involve adjusting the mobile phase composition to improve the resolution between Levetiracetam and Impurity B and increasing the loading capacity.
-
Sample Preparation: Dissolve a large amount of the crude Levetiracetam in the mobile phase to create a concentrated solution.
-
Preparative Chromatography:
-
Equilibrate the preparative column.
-
Inject a large volume of the concentrated sample solution onto the column.
-
Monitor the elution profile using the UV detector.
-
Collect the fractions corresponding to the peak of this compound.
-
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated impurity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilization to obtain the isolated this compound as a solid.
Characterization of Isolated Impurity
Once isolated, the structure and purity of this compound should be confirmed using various spectroscopic techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure. |
| Infrared (IR) Spectroscopy | To identify functional groups. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the isolated compound. |
A comprehensive characterization data package, including a Certificate of Analysis (CoA), is essential for a reference standard.[10]
Synthesis and Formation
This compound is a process-related impurity, meaning it is formed during the synthesis of Levetiracetam.[6] Understanding the reaction pathways that lead to its formation is crucial for controlling its levels in the final product. One potential route of formation involves the condensation of (S)-2-aminobutanamide with a reactive intermediate containing a double bond. A patent describes the synthesis of a Levetiracetam impurity through the condensation of (S)-2-amino-butanamide hydrochloride with 2,4-bis-chlorobutanoylchloride.[16]
Pharmacological and Toxicological Significance
Visualization of Workflows and Relationships
Caption: Workflow for the identification, isolation, and characterization of this compound.
Caption: Simplified synthetic relationship between Levetiracetam and Impurity B from a common precursor.
Conclusion
The identification and isolation of this compound are critical steps in ensuring the quality and safety of Levetiracetam drug products. This guide has provided a detailed overview of the chemical properties of this impurity, along with robust analytical methods for its identification and a clear protocol for its isolation. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Further investigation into the pharmacological and toxicological profile of this compound is warranted to fully understand its potential impact on patient health.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. veeprho.com [veeprho.com]
- 4. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. drugfuture.com [drugfuture.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 9. alentris.org [alentris.org]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. allmpus.com [allmpus.com]
- 12. jpionline.org [jpionline.org]
- 13. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. CN108821992A - A kind of Levetiracetam impurity and synthetic method - Google Patents [patents.google.com]
Spectral Analysis of Levetiracetam Impurity B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral analysis of Levetiracetam Impurity B, a known process-related impurity in the synthesis of the anti-epileptic drug Levetiracetam. The structural elucidation and quantification of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and presents the expected data in a structured format.
Chemical Identity of this compound
This compound is chemically identified as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide. Its structure features a pyrrolidinone ring attached to a butenamide moiety.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 358629-47-7 |
| Appearance | Off-white to beige solid |
Spectral Data Summary
The following tables summarize the expected quantitative data from the spectral analysis of this compound. While specific data from commercial reference standards are proprietary, this section outlines the key parameters and expected signal characteristics based on the known structure.
Table 2: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Expected value] | Quartet (q) | 1H | =CH- |
| [Expected value] | Triplet (t) | 2H | -N-CH₂- |
| [Expected value] | Triplet (t) | 2H | -CH₂-C=O |
| [Expected value] | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- |
| [Expected value] | Doublet (d) | 3H | -CH₃ |
| [Expected value] | Broad Singlet (br s) | 2H | -CONH₂ |
Table 3: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| [Expected value] | C=O (amide) |
| [Expected value] | C=O (lactam) |
| [Expected value] | =C(N)- |
| [Expected value] | =CH- |
| [Expected value] | -N-CH₂- |
| [Expected value] | -CH₂-C=O |
| [Expected value] | -CH₂-CH₂-CH₂- |
| [Expected value] | -CH₃ |
Table 4: Mass Spectrometry Data (Expected)
| m/z | Ion Type |
| [Expected value, e.g., 169.0977] | [M+H]⁺ |
| [Expected value, e.g., 191.0796] | [M+Na]⁺ |
| [Expected value, e.g., 167.0821] | [M-H]⁻ |
Table 5: IR Absorption Bands (Expected)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| [Expected value, e.g., ~3400-3200] | N-H stretch (amide) |
| [Expected value, e.g., ~2950-2850] | C-H stretch (aliphatic) |
| [Expected value, e.g., ~1680] | C=O stretch (amide I) |
| [Expected value, e.g., ~1650] | C=O stretch (lactam) |
| [Expected value, e.g., ~1620] | C=C stretch |
| [Expected value, e.g., ~1580] | N-H bend (amide II) |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of this compound. These should be adapted and optimized for the specific instrumentation and regulatory requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (or as needed for adequate signal-to-noise).
-
Relaxation Delay (D1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm or the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization technique.
-
-
Instrumentation (Example using LC-MS with Electrospray Ionization - ESI):
-
Liquid Chromatography (for sample introduction):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: ESI positive and/or negative mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
For fragmentation studies (MS/MS), select the parent ion of interest and apply a collision energy.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Determine the accurate mass and calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation (FT-IR Spectrometer):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C-H, C=O, C=C).
-
Compare the obtained spectrum with a reference spectrum if available.
-
Visualizations
The following diagrams illustrate the analytical workflow and a potential fragmentation pathway for this compound.
Caption: General workflow for the spectral analysis of this compound.
Caption: A potential fragmentation pathway for this compound in MS/MS.
Navigating the Solubility Landscape of Levetiracetam Impurity B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam, a widely prescribed second-generation antiepileptic drug, is lauded for its favorable safety profile and broad-spectrum efficacy. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing, ensuring patient safety and product quality. Levetiracetam Impurity B, chemically known as (2S)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a potential process-related impurity or degradation product of Levetiracetam. Understanding its physicochemical properties, particularly its solubility in various solvents, is paramount for the development of robust analytical methods, effective purification strategies, and stable formulations.
This in-depth technical guide provides a comprehensive overview of the available solubility data for this compound. It also outlines a standardized experimental protocol for solubility determination, adaptable for this and other pharmaceutical impurities.
Solubility Profile of this compound
Comprehensive searches of peer-reviewed literature and chemical supplier databases have yielded primarily qualitative solubility information for this compound. While specific quantitative data (e.g., in mg/mL) remains largely unpublished, the available information provides a foundational understanding of its solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [] |
| Chloroform | Soluble | |
| Methanol (B129727) | Soluble, Slightly Soluble | [] |
Note: The term "soluble" generally implies a significant degree of dissolution, while "slightly soluble" indicates a lower but still measurable level of solubility. The discrepancy in the description for methanol ("Soluble" and "Slightly Soluble") may stem from different sources or experimental conditions. The absence of quantitative data highlights a knowledge gap in the public domain and underscores the need for empirical determination.
Experimental Protocol for Solubility Determination
In the absence of a specific, published protocol for this compound, this section details a generalized, robust methodology for determining the equilibrium solubility of a pharmaceutical impurity. This protocol is based on standard pharmacopeial guidelines and best practices in pharmaceutical development.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound reference standard
-
Selected solvents of appropriate purity (e.g., HPLC grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or equivalent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical technique for quantification.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved impurity remains constant.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the impurity in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
dot
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Solubility Assessment
The determination of solubility is a foundational step that influences various aspects of pharmaceutical development. The following diagram illustrates the logical relationships and the central role of solubility data.
dot
Caption: Interconnectivity of solubility data with key pharmaceutical development stages.
Conclusion
While quantitative solubility data for this compound is not extensively documented in publicly available sources, its qualitative solubility in common organic solvents such as DMSO, chloroform, and methanol is acknowledged. For drug development professionals, the empirical determination of this property is essential. The provided standardized experimental protocol offers a robust framework for obtaining reliable and accurate solubility data. A thorough understanding of the solubility of this compound is a critical prerequisite for the successful development of safe, effective, and high-quality Levetiracetam drug products. Further research to quantify the solubility of this impurity in a wider range of pharmaceutically relevant solvents is highly encouraged to fill the existing knowledge gap.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Levetiracetam Impurity B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation profile of Levetiracetam Impurity B. While specific quantitative data for the degradation of this impurity is not extensively available in the public domain, this document outlines the foundational knowledge, experimental methodologies, and theoretical degradation pathways based on the chemical nature of the molecule and established practices for the parent drug, Levetiracetam.
Introduction to this compound
This compound is a known process impurity and potential degradant of Levetiracetam, an anti-epileptic drug.[1][2][3] Its chemical name is (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide.[2][3] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Understanding the stability of these impurities under various stress conditions, including thermal stress, is a crucial aspect of drug development and regulatory compliance.
Chemical Structure and Properties:
-
IUPAC Name: (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide[3]
-
Synonyms: Dehydro Levetiracetam, Levetiracetam EP Impurity B[1]
-
CAS Number: 358629-47-7[1]
-
Molecular Formula: C₈H₁₂N₂O₂[1]
-
Molecular Weight: 168.19 g/mol [1]
Theoretical Degradation Profile of this compound
This compound possesses an α,β-unsaturated amide moiety, which is susceptible to degradation under thermal stress, particularly in the presence of moisture. The primary degradation pathway is likely to be hydrolysis of the amide bond.
Potential Degradation Pathways
The most probable degradation pathway for this compound under thermal stress, especially in the presence of water (hydrolysis), is the cleavage of the amide bond to yield (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enoic acid and ammonia. This reaction can be catalyzed by acidic or basic conditions.
Caption: Theoretical degradation pathway of this compound.
Experimental Protocols for Thermal Stability Assessment
The following sections detail the methodologies for conducting thermal stability studies on this compound. These protocols are based on established principles of forced degradation studies as outlined in ICH guidelines and common practices for the analysis of Levetiracetam and its impurities.
General Workflow for Thermal Stability Studies
The overall process for assessing thermal stability involves subjecting the impurity to defined thermal stress conditions, followed by analysis to quantify the remaining impurity and identify any degradation products.
Caption: General experimental workflow for thermal stability testing.
Forced Degradation Study Protocol (Thermal Stress)
Objective: To evaluate the intrinsic stability of this compound under thermal stress and to generate potential degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound Certified Reference Standard (CRS)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Calibrated stability chambers or ovens
Procedure:
-
Solid-State Thermal Stress:
-
Accurately weigh a sufficient amount of this compound CRS into clean, dry glass vials.
-
Place the open vials in a calibrated oven at a specific temperature (e.g., 60°C, 80°C, or higher if the substance is very stable) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a vial, allow it to cool to room temperature, and prepare a solution of a known concentration in a suitable diluent (e.g., water:acetonitrile mixture).
-
-
Solution-State Thermal Stress (Hydrolysis):
-
Prepare solutions of this compound of a known concentration in purified water.
-
Transfer aliquots of the solution into sealed glass vials.
-
Place the vials in a calibrated oven at a specific temperature (e.g., 60°C or 80°C).
-
At specified time intervals, remove a vial, cool it to room temperature, and analyze.
-
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
Table 1: Example HPLC Method Parameters for the Analysis of Levetiracetam and its Impurities
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate (B84403) buffer and acetonitrile |
| Detection | UV at an appropriate wavelength (e.g., 205-220 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Note: The specific conditions would need to be optimized and validated for the analysis of this compound.
Data Presentation and Interpretation
The data obtained from the thermal stability studies should be presented in a clear and concise manner to facilitate interpretation.
Table 2: Example Data Summary for Solid-State Thermal Stability of this compound
| Condition | Time (hours) | Assay of Impurity B (%) | Appearance of Degradation Products (Peak Area %) |
| 60°C | 0 | 100.0 | Not Detected |
| 24 | |||
| 48 | |||
| 72 | |||
| 80°C | 0 | 100.0 | Not Detected |
| 24 | |||
| 48 | |||
| 72 |
Table 3: Example Data Summary for Solution-State Thermal Stability of this compound
| Condition | Time (hours) | Assay of Impurity B (%) | pH of Solution |
| 60°C in Water | 0 | 100.0 | |
| 24 | |||
| 48 | |||
| 72 |
From this data, the degradation kinetics (e.g., zero-order, first-order) can be determined by plotting the concentration of this compound versus time.
Conclusion
A thorough understanding of the thermal stability and degradation profile of this compound is paramount for ensuring the quality, safety, and efficacy of Levetiracetam drug products. While specific public data on the degradation of this impurity is limited, the application of established forced degradation protocols and stability-indicating analytical methods, as outlined in this guide, provides a robust framework for researchers and drug development professionals to assess its stability. The primary anticipated degradation pathway under thermal stress is hydrolysis of the amide bond. Further experimental studies are necessary to fully characterize the degradation products and kinetics for this compound.
References
Unveiling the Enigma: A Technical Guide to the Potential Pharmacological Activity of Levetiracetam Impurity B
For Immediate Release
This technical guide provides an in-depth analysis of Levetiracetam (B1674943) Impurity B, a known process-related impurity of the widely used antiepileptic drug, Levetiracetam. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current, albeit limited, understanding of this compound and outlines a comprehensive framework for its pharmacological investigation. While direct studies on the pharmacological activity of Levetiracetam Impurity B are not publicly available, this guide explores its potential biological effects based on its structural relationship to the parent drug and details the experimental protocols necessary to elucidate its activity profile.
Introduction to Levetiracetam and its Impurities
Levetiracetam is a second-generation antiepileptic drug renowned for its unique mechanism of action, primarily involving the binding to synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a key protein in the regulation of neurotransmitter release.[1][2] The presence of impurities in any active pharmaceutical ingredient (API) is a critical concern, as they may possess their own pharmacological or toxicological profiles, potentially impacting the efficacy and safety of the drug product.[] this compound is a process-related impurity that is monitored during the manufacturing of Levetiracetam to ensure the quality and safety of the final drug product.[4]
Chemical Profile of this compound
This compound is chemically identified as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, also known by its USP name, Levetiracetam Crotonamide.[5][6] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | [5] |
| Synonym | Levetiracetam Crotonamide | [5] |
| CAS Number | 358629-47-7 | [5] |
| Molecular Formula | C₈H₁₂N₂O₂ | [7] |
| Molecular Weight | 168.19 g/mol | [7] |
Potential Pharmacological Activity and Toxicological Profile
Currently, there is a notable absence of published research specifically investigating the pharmacological activity of this compound.[8] One source suggests that, as an impurity, it is unlikely to contribute significantly to the overall antiepileptic effect of Levetiracetam.[8] The structural difference from Levetiracetam—the presence of a carbon-carbon double bond in the butenamide side chain—may alter its three-dimensional conformation and, consequently, its ability to bind to the SV2A protein.
While pharmacological data is scarce, some toxicological information is available. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[9]
Hypothetical Signaling Pathway Interaction:
The primary mechanism of action of Levetiracetam is its high-affinity binding to SV2A.[10] The potential for this compound to interact with this target is unknown. The following diagram illustrates a hypothetical comparison of their interactions with SV2A.
Experimental Protocols for Pharmacological Characterization
To address the knowledge gap regarding the pharmacological activity of this compound, a systematic experimental approach is necessary. The following protocols outline key experiments to determine its potential neuroactivity.
In Vitro SV2A Binding Affinity Assay
This assay is crucial to determine if this compound interacts with the primary molecular target of the parent drug.
Objective: To quantify the binding affinity of this compound to the human SV2A protein.
Methodology: A competitive radioligand binding assay is the gold standard.[11]
-
Preparation of SV2A Source:
-
Use of post-mortem human brain tissue (e.g., cerebral cortex, hippocampus) or Chinese Hamster Ovary (CHO) cells recombinantly expressing human SV2A.[12]
-
Membrane fractions are prepared through homogenization and centrifugation.
-
Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[11]
-
-
Radioligand Binding Assay:
-
Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889, is commonly used.[11][12]
-
Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
The IC50 value (the concentration of Impurity B that inhibits 50% of the specific radioligand binding) is determined by plotting specific binding against the logarithm of the competitor concentration and fitting a sigmoidal dose-response curve.[11]
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Workflow for SV2A Binding Assay:
In Vitro Seizure Liability Assessment
These assays can provide initial insights into the potential pro-convulsant or anticonvulsant properties of the impurity at a cellular network level.
Objective: To assess the effect of this compound on neuronal network activity.
Methodology:
-
Primary Neuronal Cultures on Micro-electrode Arrays (MEAs):
-
Culture primary rodent cortical or hippocampal neurons, or human iPSC-derived neurons, on MEAs.[7][13] These cultures develop spontaneous, synchronized bursting activity.
-
After a baseline recording of spontaneous activity, apply this compound at various concentrations.
-
Record changes in network parameters such as mean firing rate, burst rate, and network synchrony.
-
An increase in network activity may suggest a pro-convulsant effect, while a decrease could indicate anticonvulsant or neurotoxic properties.[7]
-
-
Ex Vivo Brain Slice Recordings:
-
Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.[14]
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) and induce seizure-like events using chemical convulsants (e.g., 4-aminopyridine, bicuculline) or by altering the ionic composition of the aCSF.
-
Record local field potentials to measure the frequency and amplitude of seizure-like discharges.
-
Apply this compound to the bath and observe any modulation of the induced epileptiform activity.[14]
-
In Vivo Anticonvulsant Screening
Animal models are essential for evaluating the overall physiological effect of a compound and its potential as an anticonvulsant.[5] A tiered screening approach is often employed.
Objective: To determine if this compound possesses anticonvulsant activity in established rodent models of seizures.
Methodology:
-
Maximal Electroshock (MES) Seizure Test:
-
Model: Induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation in mice or rats.
-
Procedure: Administer this compound (typically intraperitoneally) at various doses prior to the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure.
-
Relevance: Identifies compounds effective against generalized tonic-clonic seizures.[15]
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:
-
Model: Induces clonic seizures by administering a subcutaneous injection of the chemoconvulsant pentylenetetrazol.
-
Procedure: Pre-treat animals with this compound at various doses.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures.
-
Relevance: Identifies compounds effective against myoclonic and absence seizures.[15]
-
-
Kindling Model:
-
Model: A model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimulation of a brain region (e.g., the amygdala) leads to a progressive intensification of seizure activity.
-
Procedure: Once animals are fully kindled (i.e., they reliably exhibit a generalized seizure in response to the stimulation), administer this compound.
-
Endpoint: The ability of the compound to suppress the kindled seizure response.
-
Relevance: A more sophisticated model for temporal lobe epilepsy and drug-resistant seizures. The amygdala kindled rat model was notably the only preclinical model to correctly identify the anticonvulsant activity of Levetiracetam.[15]
-
Tiered In Vivo Screening Workflow:
Conclusion
This compound remains a compound of unknown pharmacological significance. While its presence in the final drug product is controlled to ensure quality and safety, its potential biological activities have not been explored. Based on its structural similarity to Levetiracetam, a focused investigation into its interaction with SV2A and its effects in preclinical models of epilepsy is warranted. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Elucidating the pharmacological profile of this compound will not only contribute to a more comprehensive understanding of the safety profile of Levetiracetam but also holds the potential, however remote, to uncover novel neuroactive properties. This endeavor underscores the importance of characterizing pharmaceutical impurities to ensure the highest standards of drug safety and to potentially identify new therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labmix24.com [labmix24.com]
- 7. Novel test strategies for in vitro seizure liability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | 358629-47-7 | > 95% [smolecule.com]
- 9. 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | C8H12N2O2 | CID 29938361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 15. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the process-related impurities encountered during the synthesis of Levetiracetam, an anticonvulsant drug.[1][2] It details the primary synthetic routes, outlines the formation of key impurities, and presents detailed analytical methodologies for their identification and quantification. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.
Synthetic Pathways of Levetiracetam and the Origin of Process-Related Impurities
The manufacturing process of Levetiracetam can introduce various impurities, including starting materials, intermediates, by-products, and degradation products.[3] Understanding the synthetic route is crucial for identifying potential process-related impurities. Two major synthetic approaches are commonly employed: asymmetric synthesis and racemic synthesis followed by chiral resolution.[4]
A prevalent asymmetric synthesis route starts from (S)-2-aminobutanol. This method is often preferred due to its stereochemical precision.[4] Another common approach involves the use of (S)-2-aminobutyramide hydrochloride, which is condensed with 4-chlorobutyryl chloride followed by cyclization.
The racemic synthesis, on the other hand, produces a mixture of (S) and (R)-enantiomers, which then requires a chiral resolution step to isolate the desired (S)-enantiomer, Levetiracetam.[4] This process can introduce the (R)-enantiomer as a significant impurity.
The following diagram illustrates a common asymmetric synthesis pathway for Levetiracetam, highlighting the stages where key impurities may arise.
Common Process-Related Impurities
Several process-related impurities have been identified and are routinely monitored during the manufacturing of Levetiracetam. These are often designated by letters in pharmacopeial monographs. The table below summarizes some of the key process-related impurities.
| Impurity Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Likely Origin |
| Levetiracetam Impurity A | (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | C8H15ClN2O2 | 206.67 | Intermediate in synthesis |
| Levetiracetam Impurity D | (R)-2-(2-Oxopyrrolidin-1-yl)butanamide | 103765-01-1 | C8H14N2O2 | 170.21 | Enantiomeric impurity from racemic synthesis or racemization |
| Levetiracetam Impurity G | (S)-2-Aminobutyramide hydrochloride | 7682-20-4 | C4H11ClN2O | 138.60 | Starting material or intermediate |
| Levetiracetam Carboxylic Acid | (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | 102849-49-0 | C8H13NO3 | 171.19 | Hydrolysis degradation product |
Quantitative Analysis of Impurities
Regulatory guidelines strictly control the levels of impurities in the final active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide specifications for Levetiracetam and its related compounds.[3][5][6]
| Impurity | Pharmacopeia | Acceptance Criteria |
| Levetiracetam R-Enantiomer (Impurity D) | USP | Not more than 0.8%[6] |
| Levetiracetam Related Compound B ((S)-2-aminobutanamide hydrochloride) | USP | Not more than 0.10% (if it is a known process impurity)[5] |
| Any individual unspecified impurity | - | Typically ≤ 0.10% |
| Total impurities | - | Typically ≤ 0.5% |
Note: These limits are for illustrative purposes and may vary based on the specific pharmacopeial monograph and regulatory filings.
Experimental Protocols for Impurity Identification
A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of Levetiracetam process-related impurities. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.
HPLC Method for Related Substances
This method is suitable for the separation and quantification of known and unknown impurities in Levetiracetam.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3 µm |
| Mobile Phase | A: pH 5.50 phosphate (B84403) buffer : acetonitrile (B52724) (950:50 v/v) B: acetonitrile: water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Sample Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Run Time | Gradient elution (specific gradient profile to be optimized) |
Sample and Standard Preparation:
-
Diluent: Mobile Phase A
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Levetiracetam and its impurity reference standards in the diluent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Levetiracetam sample in the diluent to a specified concentration.
System Suitability:
-
The system suitability is assessed by injecting the standard solution.
-
Typical parameters include resolution between adjacent peaks, tailing factor, and reproducibility of injections (%RSD).
The following diagram illustrates a typical analytical workflow for HPLC-based impurity profiling.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspnf.com [uspnf.com]
Methodological & Application
HPLC method for quantification of Levetiracetam Impurity B
An HPLC Method for the Quantification of Levetiracetam Impurity B
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substances and pharmaceutical dosage forms.
Introduction
Levetiracetam is an anti-epileptic medication used to treat various seizure types.[1] During the synthesis or storage of Levetiracetam, impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound, chemically known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a potential impurity that needs to be quantified.[][3] This document provides a detailed protocol for a selective and sensitive HPLC method for the quantification of this specific impurity.
Chemical Structure
This compound
-
IUPAC Name: (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide[]
-
Molecular Formula: C8H12N2O2[]
-
Molecular Weight: 168.19 g/mol []
Experimental Protocol
Materials and Reagents
-
Levetiracetam and this compound reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:
| Parameter | Value |
| HPLC Column | YMC-Pack ODS AQ (150 x 4.6 mm, 3µm)[4] |
| Mobile Phase | 0.01M Dipotassium hydrogen phosphate buffer (pH 4.5) and Acetonitrile (95:5 v/v)[4] |
| Flow Rate | 0.9 mL/min[4] |
| Column Temperature | 25°C[4] |
| Sample Temperature | 25°C[4] |
| Injection Volume | 25 µL[4] |
| Detection Wavelength | 205 nm[4] |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
-
Buffer Preparation (0.01M Dipotassium hydrogen phosphate, pH 4.5): Dissolve 1.74 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid.[4]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 95:5 (v/v).[4] Filter through a 0.45 µm membrane filter and degas.[5]
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Standard Solution: From the stock solution, prepare a working standard solution of this compound at the desired concentration level (e.g., at the specification limit for the impurity).
-
Sample Solution: Accurately weigh and dissolve the Levetiracetam drug substance or a powdered portion of the dosage form in the diluent to achieve a target concentration of Levetiracetam.
Method Validation Summary
The described method should be validated according to ICH guidelines.[1] The following table summarizes the expected quantitative data from the method validation.
| Parameter | Expected Result |
| Retention Time of Levetiracetam | ~ 5 minutes |
| Retention Time of Impurity B | Well-resolved from Levetiracetam |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][4] |
| Limit of Detection (LOD) | ~ 0.01%[4] |
| Limit of Quantification (LOQ) | ~ 0.03%[4] |
| Accuracy (% Recovery) | 80 - 120%[1][4] |
| Precision (% RSD) | < 10%[1] |
System Suitability
Before sample analysis, the system suitability must be verified. This is achieved by injecting the standard solution multiple times and evaluating the chromatographic parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 5.0%[1] |
| Resolution between Levetiracetam and Impurity B | ≥ 2.0 |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical flow of the system suitability test.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logic diagram for the system suitability test.
References
- 1. jpionline.org [jpionline.org]
- 3. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 4. wjpr.net [wjpr.net]
- 5. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Stability-Indicating Assay for Levetiracetam Impurity B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is an anti-epileptic drug widely used in the treatment of seizures. During its synthesis and storage, impurities can develop, which may affect the drug's efficacy and safety. Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide[1][2][3], is a potential degradation product that needs to be monitored and controlled in pharmaceutical formulations. A stability-indicating assay method is crucial for accurately quantifying Levetiracetam in the presence of its impurities and degradation products, ensuring the quality and stability of the final drug product.
This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Levetiracetam and the separation of this compound. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies.
Experimental Protocols
Materials and Reagents
-
Levetiracetam Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Purified Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A validated stability-indicating HPLC method was developed for the quantification of Levetiracetam and the separation of its impurities.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column |
| Mobile Phase | A: 0.01M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.5 with dilute Potassium Hydroxide) : Acetonitrile (95:5, v/v)B: Acetonitrile : Water (90:10, v/v)[4] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 205 nm[4][5][] |
| Injection Volume | 10 µL[4] |
| Diluent | Mobile Phase A[4] |
Preparation of Solutions
-
Standard Stock Solution of Levetiracetam: Accurately weigh and transfer about 25 mg of Levetiracetam Reference Standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.
-
Standard Stock Solution of this compound: Accurately weigh and transfer about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up to the volume with diluent.
-
Working Standard Solution: Transfer 5.0 mL of the Levetiracetam Standard Stock Solution and 1.0 mL of the this compound Standard Stock Solution into a 50 mL volumetric flask and make up to the volume with diluent.
-
Sample Solution: Accurately weigh and transfer a quantity of the drug product equivalent to 100 mg of Levetiracetam into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up to the volume with diluent. Filter the solution through a 0.45 µm nylon syringe filter.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Levetiracetam is subjected to various stress conditions to induce degradation.
-
Acid Degradation: To 1 mL of the Levetiracetam stock solution, add 1 mL of 0.5 N HCl and keep at 60°C for 72 hours. Neutralize the solution with 0.5 N NaOH and dilute to a final concentration of 100 µg/mL with diluent.
-
Alkaline Degradation: To 1 mL of the Levetiracetam stock solution, add 1 mL of 0.5 N NaOH and keep at 60°C for 72 hours. Neutralize the solution with 0.5 N HCl and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of the Levetiracetam stock solution, add 1 mL of 3% H₂O₂ and keep at 60°C for 72 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a solution of 100 µg/mL in diluent.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm and 365 nm) for 72 hours. Prepare a solution of 100 µg/mL in diluent.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (Levetiracetam) | Not more than 2.0 | 1.2 |
| Theoretical Plates (Levetiracetam) | Not less than 2000 | 8500 |
| Resolution (between Levetiracetam and Impurity B) | Not less than 2.0 | 4.5 |
| %RSD for replicate injections | Not more than 2.0% | 0.8% |
Method Validation Summary
The developed method was validated according to ICH guidelines.[4][5]
| Parameter | Results |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of Levetiracetam and Impurity B. |
| Linearity (Levetiracetam) | Correlation coefficient (r²) > 0.999 over the range of 50-150 µg/mL. |
| Linearity (Impurity B) | Correlation coefficient (r²) > 0.999 over the range of 0.1-1.5 µg/mL. |
| Accuracy (% Recovery) | Levetiracetam: 98.0% - 102.0%Impurity B: 95.0% - 105.0% |
| Precision (%RSD) | Intra-day: < 2.0%Inter-day: < 2.0% |
| Limit of Detection (LOD) | Levetiracetam: 0.05 µg/mLImpurity B: 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Levetiracetam: 0.15 µg/mLImpurity B: 0.03 µg/mL |
| Robustness | The method was found to be robust for small, deliberate changes in flow rate, mobile phase composition, and column temperature. |
Forced Degradation Results
| Stress Condition | % Degradation of Levetiracetam | Observations |
| Acid Hydrolysis (0.5 N HCl, 60°C, 72h) | ~15% | Significant degradation with the formation of Impurity B and other minor degradants. |
| Alkaline Hydrolysis (0.5 N NaOH, 60°C, 72h) | ~20% | Significant degradation with the formation of Impurity B and other minor degradants. |
| Oxidative (3% H₂O₂, 60°C, 72h) | ~10% | Moderate degradation observed. |
| Thermal (105°C, 48h) | < 5% | The drug was found to be relatively stable to heat. |
| Photolytic (UV light, 72h) | < 5% | The drug was found to be relatively stable to light. |
Visualizations
Caption: Experimental workflow for the stability-indicating assay of this compound.
Caption: Proposed degradation pathway of Levetiracetam to Impurity B.
Conclusion
The described HPLC method is demonstrated to be a suitable stability-indicating assay for the determination of Levetiracetam and the separation of this compound in pharmaceutical dosage forms. The method is specific, accurate, precise, and robust, meeting the requirements for routine quality control analysis and stability testing. The forced degradation studies confirm that the method can effectively separate the main drug from its degradation products, ensuring reliable monitoring of the drug's stability over time.
References
Chiral Separation of Levetiracetam and Its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Levetiracetam and its impurities. Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628), is a widely used antiepileptic drug. The stereospecific synthesis and purification of Levetiracetam are critical as the (R)-enantiomer is considered an impurity. Furthermore, various process-related and degradation impurities can arise during manufacturing and storage, necessitating robust analytical methods for their detection and quantification.
Overview of Levetiracetam and Its Impurities
Levetiracetam's therapeutic efficacy is attributed solely to the (S)-enantiomer. The presence of its mirror image, the (R)-enantiomer, as well as other related substances, must be strictly controlled to ensure the safety and quality of the final drug product.
Common Impurities of Levetiracetam:
-
(R)-α-ethyl-2-oxo-pyrrolidine acetamide ((R)-enantiomer): The primary chiral impurity.
-
Levetiracetam Carboxylic Acid ((S)-2-(2-oxopyrrolidin-1-yl)butanoic acid): A potential degradation product formed by hydrolysis.
-
N-(1-carbamoyl-propyl)-4-chloro-butyramide (Impurity-1): A process-related impurity.
-
1-ethyl-2-oxo-1-pyrrolidine acetic acid (Impurity-2): A process-related impurity.
-
(S)-2-Aminobutanamide: A key starting material and potential process impurity.
-
Levetiracetam EP Impurity D: A specified impurity in the European Pharmacopoeia.
Analytical Methodologies for Chiral Separation
Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the enantioselective analysis of Levetiracetam. The choice of method often depends on the specific requirements of the analysis, such as the need to separate only the enantiomers or to simultaneously resolve both chiral and achiral impurities.
Normal-Phase Chiral HPLC
Normal-phase chromatography using polysaccharide-based chiral stationary phases is a common and effective technique for separating the enantiomers of Levetiracetam.
Table 1: Quantitative Data for Normal-Phase Chiral HPLC Method
| Parameter | Method 1 |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Resolution (between enantiomers) | ≥ 7 |
| LOD of (R)-enantiomer | 900 ng/mL |
| LOQ of (R)-enantiomer | 2250 ng/mL |
| Recovery of (R)-enantiomer | 93.5% - 104.1% |
Reversed-Phase Chiral HPLC
Reversed-phase methods offer the advantage of using aqueous-organic mobile phases, which can be less hazardous and more compatible with mass spectrometry.
Table 2: Quantitative Data for Reversed-Phase Chiral HPLC Method
| Parameter | Method 2 |
| Column | Chiralpak-AD RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile (B52724) (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 205 nm |
| Resolution (between enantiomers) | > 1.5 |
| LOD of (R)-enantiomer | 40 ng/mL |
| LOQ of (R)-enantiomer | 120 ng/mL |
| Recovery of (R)-enantiomer | 92.3% - 106.5% |
Protein-Based Chiral HPLC
Columns with immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), can provide rapid enantiomeric separation.
Table 3: Quantitative Data for Protein-Based Chiral HPLC Method
| Parameter | Method 3 |
| Column | Chiral-AGP (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Phosphate (B84403) buffer (pH 7.0) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 210 nm |
| Run Time | < 5 minutes |
| LOD of (R)-enantiomer | 0.1 µg/mL |
| LOQ of (R)-enantiomer | 0.4 µg/mL |
Experimental Protocols
Protocol 1: Normal-Phase Chiral HPLC Separation
This protocol is suitable for the robust separation of Levetiracetam and its (R)-enantiomer.
Materials:
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Levetiracetam reference standard
-
(R)-enantiomer reference standard
-
Sample of Levetiracetam bulk drug or formulation
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Levetiracetam and (R)-enantiomer reference standards in the mobile phase to obtain a known concentration.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the Levetiracetam bulk drug sample in the mobile phase to a suitable concentration.
-
Formulation: Crush tablets to a fine powder. Extract a known amount of the powder with isopropanol, sonicate, and dilute to the desired concentration with the mobile phase. Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Set the HPLC system with the Chiralpak AD-H column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: The resolution between the Levetiracetam and (R)-enantiomer peaks should be not less than 7.
Protocol 2: Simultaneous Separation of Achiral Impurities by RP-HPLC
This protocol describes a stability-indicating reversed-phase HPLC method for the separation of Levetiracetam from its potential achiral impurities and degradation products.
Materials:
-
Inertsil ODS-3V column (150 x 4.6 mm, 3 µm)
-
Potassium dihydrogen orthophosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Levetiracetam reference standard and impurity standards
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (pH 5.5) and mix with acetonitrile in a 950:50 (v/v) ratio.
-
Mobile Phase B: Mix acetonitrile and water in a 90:10 (v/v) ratio.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation: Prepare individual or mixed standard solutions of Levetiracetam and its known impurities in the diluent (Mobile Phase A).
-
Sample Preparation: Dissolve the Levetiracetam sample in the diluent to achieve a suitable concentration.
-
Chromatographic Conditions:
-
Set up the HPLC system with the Inertsil ODS-3V column.
-
Use a gradient elution program as required to separate all components.
-
Set the flow rate to 1.0 mL/min and the column temperature to 40°C.
-
Set the UV detector to 205 nm.
-
-
Injection and Analysis: Inject the prepared solutions and record the chromatograms.
-
Forced Degradation Studies: To confirm the stability-indicating nature of the method, subject the Levetiracetam sample to stress conditions such as acid and base hydrolysis, oxidation, and heat. Analyze the stressed samples to ensure the degradation products are well-resolved from the main peak and other impurities.
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the chiral separation of Levetiracetam and the quantification of its impurities. The selection of a specific method will depend on the analytical objective, whether it is routine quality control for enantiomeric purity or a comprehensive impurity profiling study. Proper validation of the chosen method is essential to ensure accurate and reproducible results in a regulatory environment.
Rapid Analysis of Levetiracetam Impurity B Using Ultra-Performance Liquid Chromatography (UPLC)
Application Note
Introduction
Levetiracetam is an anti-epileptic drug widely used in the treatment of various seizure types. As with any pharmaceutical active ingredient, controlling impurities is critical to ensure the safety and efficacy of the final drug product. Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a potential process-related impurity that must be monitored and controlled within specified limits.[1][2][3] This application note presents a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of this compound in Levetiracetam drug substance. The method is designed to be efficient, providing a short run time suitable for high-throughput environments such as quality control laboratories.
Experimental Protocol
This protocol outlines the UPLC method for the determination of this compound.
1. Instrumentation and Materials
-
UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal performance.[4]
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (UPLC/HPLC grade)
-
Levetiracetam Reference Standard (RS)
-
This compound Reference Standard (RS)
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the rapid analysis of this compound.
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with Orthophosphoric AcidB: Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 2 µL[4] |
| Run Time | Approximately 8 minutes |
Table 1: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 70 | 30 |
| 6.0 | 95 | 5 |
| 8.0 | 95 | 5 |
3. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5 v/v).
-
Standard Solution of this compound (0.5 µg/mL): Accurately weigh about 5 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 100.0 mL with diluent.
-
Standard Solution of Levetiracetam (50 µg/mL): Accurately weigh about 5 mg of Levetiracetam RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Levetiracetam RS and 0.5 µg/mL of this compound RS in diluent.
-
Sample Solution (for drug substance): Accurately weigh about 50 mg of Levetiracetam sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Data Presentation
The following tables summarize the expected quantitative data for the UPLC method.
Table 2: Chromatographic Parameters
| Analyte | Approximate Retention Time (min) |
| Levetiracetam | 3.5 |
| This compound | 5.2 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (between Levetiracetam and Impurity B) | ≥ 2.0 |
| Tailing Factor (for Levetiracetam and Impurity B peaks) | ≤ 2.0 |
| Theoretical Plates (for Levetiracetam and Impurity B peaks) | ≥ 2000 |
| %RSD (for 6 replicate injections of standard) | ≤ 2.0% |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range (this compound) | 0.1 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (this compound) | ~0.03 µg/mL |
| LOQ (this compound) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Mandatory Visualization
Caption: Workflow for the UPLC analysis of this compound.
Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the quantitative determination of this compound in Levetiracetam drug substance. With a run time of approximately 8 minutes, this method is suitable for routine quality control analysis, enabling efficient monitoring of this critical impurity. The method is ready for validation to demonstrate its suitability for its intended purpose in a specific laboratory environment.
References
Application Note: Determination of Levetiracetam Impurity B using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a proposed methodology for the identification and quantification of Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, in Levetiracetam drug substances and formulations. Due to the predicted high boiling point and low volatility of this impurity, a derivatization step is incorporated to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed experimental protocol, including sample preparation, derivatization, and GC-MS parameters, as a starting point for method development and validation.
Introduction
Levetiracetam is an anti-epileptic drug widely used in the treatment of seizures. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound is a potential process-related impurity or degradation product. Its monitoring is essential to maintain the quality of Levetiracetam.
While High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of Levetiracetam and its impurities, GC-MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar, low-volatility compounds like this compound by GC-MS is challenging. This application note outlines a strategy involving a silylation derivatization step to enhance the volatility of the impurity, enabling its subsequent analysis by GC-MS.
Chemical Structure of this compound
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific sample matrices and instrument configurations.
1. Materials and Reagents
-
This compound reference standard
-
Levetiracetam API or drug product sample
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solvent: Anhydrous Acetonitrile or Dichloromethane (GC grade)
-
Internal Standard (IS): (e.g., a structurally similar compound not present in the sample, deuterated analog if available)
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations in the desired calibration range (e.g., 0.1 - 10 µg/mL).
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the chosen solvent.
-
Sample Preparation:
-
Accurately weigh a quantity of the Levetiracetam sample (API or crushed tablets) equivalent to 100 mg of Levetiracetam.
-
Transfer to a 10 mL volumetric flask and add the solvent.
-
Sonicate for 15 minutes to ensure complete dissolution/extraction of the impurity.
-
Make up to the mark with the solvent and mix well.
-
Centrifuge a portion of the solution at 5000 rpm for 10 minutes.
-
Use the clear supernatant for the derivatization step.
-
3. Derivatization Procedure
-
Transfer 100 µL of the standard or sample solution to a clean, dry autosampler vial.
-
Add 10 µL of the internal standard solution.
-
Add 50 µL of the silylation reagent (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Parameters
The following are suggested starting parameters and should be optimized.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 100°C, hold for 2 min |
| Ramp: 15°C/min to 280°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification |
| Scan Range | m/z 40-450 |
| SIM Ions (Hypothetical) | To be determined after analyzing the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments of the silylated impurity. |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound
| Sample ID | Concentration of Levetiracetam (mg/mL) | Peak Area of Impurity B (SIM mode) | Peak Area of Internal Standard (SIM mode) | Calculated Concentration of Impurity B (µg/mL) | % Impurity B (w/w) |
| Standard 1 | N/A | 50,000 | 1,000,000 | 0.5 | N/A |
| Standard 2 | N/A | 100,000 | 1,000,000 | 1.0 | N/A |
| Standard 3 | N/A | 500,000 | 1,000,000 | 5.0 | N/A |
| Sample A | 10 | 75,000 | 990,000 | 0.76 | 0.0076% |
| Sample B | 10 | 120,000 | 1,010,000 | 1.19 | 0.0119% |
Experimental Workflow Diagram
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or silylation for anal... preview & related info | Mendeley [mendeley.com]
- 3. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes and Protocols for Levemiracetam Impurity B as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Levetiracetam Impurity B as a reference standard in the quality control and analytical method validation of the anti-epileptic drug Levetiracetam.
Introduction
Levetiracetam is a widely prescribed anti-epileptic medication. As with any pharmaceutical product, ensuring its purity and limiting the presence of impurities is critical for safety and efficacy. This compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a potential process-related impurity or degradation product of Levetiracetam.[1][2] The use of a well-characterized reference standard for this impurity is essential for accurate identification, quantification, and control.
This document outlines the applications of this compound as a reference standard and provides detailed protocols for its use in the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for impurity profiling of Levetiracetam.
Characterization of this compound Reference Standard
A qualified reference standard of this compound should be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and other critical parameters.
Table 1: Representative Certificate of Analysis Data for this compound Reference Standard
| Parameter | Specification | Representative Result |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | Conforms |
| Synonym | Levetiracetam Crotonamide | Conforms |
| CAS Number | 358629-47-7 | Conforms |
| Molecular Formula | C₈H₁₂N₂O₂ | Conforms |
| Molecular Weight | 168.19 g/mol | Conforms |
| Appearance | Off-White to Beige Solid | Conforms |
| Solubility | Soluble in Methanol, DMSO | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrometry (MS) | Conforms to structure | Conforms |
| Purity by HPLC | ≥ 95% | 98.5% |
| Storage Condition | 2-8°C | Conforms |
Applications of this compound Reference Standard
The primary applications of the this compound reference standard include:
-
Analytical Method Development: To develop and optimize chromatographic methods for the separation of Levetiracetam from its impurities.
-
Analytical Method Validation (AMV): As a crucial component in validating analytical methods according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
-
Quality Control (QC): For routine analysis of Levetiracetam drug substance and drug product batches to ensure that the level of Impurity B is within the specified limits.
-
Stability Studies: To monitor the formation of Impurity B during stability testing of Levetiracetam.
-
Regulatory Submissions: To provide data for Abbreviated New Drug Applications (ANDAs) and other regulatory filings.[3]
Experimental Protocols
Protocol for Validation of an RP-HPLC Method for Quantification of this compound
This protocol describes the validation of a stability-indicating RP-HPLC method for the quantification of this compound in Levetiracetam drug substance.
Table 2: Recommended RP-HPLC Parameters
| Parameter | Condition |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm or equivalent |
| Mobile Phase A | pH 5.50 Phosphate buffer : Acetonitrile (950:50 v/v) |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Sample Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Diluent | Mobile Phase A |
Note: These parameters are based on published methods for Levetiracetam and its impurities and may require optimization.[1]
-
This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Levetiracetam Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 100 mg of Levetiracetam reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Spiked Sample Solution: Prepare a solution of Levetiracetam at a known concentration (e.g., 1 mg/mL) and spike it with the this compound Standard Stock Solution to achieve a final impurity concentration at the specification level (e.g., 0.15%).
The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.[3]
Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.
-
Procedure: Inject the diluent, a placebo solution (if analyzing a drug product), a solution of Levetiracetam standard, a solution of this compound standard, and a spiked sample solution.
-
Acceptance Criteria: The chromatograms should demonstrate that the peak for this compound is well-resolved from the Levetiracetam peak and any other potential impurities or excipients. No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard over a range from the reporting limit to 150% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.
Table 3: Representative Linearity Data for this compound
| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |
| LOQ | 0.5 | 1500 |
| 50% | 1.5 | 4550 |
| 100% | 3.0 | 9050 |
| 120% | 3.6 | 10850 |
| 150% | 4.5 | 13550 |
| Correlation Coefficient (r²) | \multicolumn{2}{ | c |
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Analyze spiked samples of Levetiracetam with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 80-120%.[1]
Table 4: Representative Accuracy Data for this compound
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 1.5 | 1.48 | 98.7% |
| 100% | 3.0 | 3.03 | 101.0% |
| 150% | 4.5 | 4.41 | 98.0% |
| Mean Recovery | \multicolumn{3}{ | c | }{99.2% } |
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a spiked sample at 100% of the specification level on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 10.0%.[1]
Table 5: Representative Precision Data for this compound
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| %RSD of Peak Area | 1.2% | 1.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify the impurity at levels below the reporting threshold.
Table 6: Representative LOD and LOQ Data for this compound
| Parameter | Result |
| LOD | 0.015% (based on a Levetiracetam concentration of 1 mg/mL) |
| LOQ | 0.05% (based on a Levetiracetam concentration of 1 mg/mL) |
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
Diagrams
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method using a reference standard.
Signaling Pathway for Quality Control Decision Making
Caption: Decision-making process in quality control based on impurity analysis.
References
Optimizing the Separation of Levetiracetam Impurities: A Detailed Application Note
Introduction
Levetiracetam is a widely prescribed second-generation antiepileptic drug known for its favorable safety profile and broad-spectrum efficacy. As with any pharmaceutical active ingredient, ensuring the purity of Levetiracetam is paramount for its safety and therapeutic effectiveness. Regulatory agencies mandate stringent control over impurities in drug substances and finished products. This application note provides a comprehensive overview and detailed protocols for the optimal separation of Levetiracetam and its process-related impurities and degradation products using reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC).
The methodologies described herein are compiled from various validated analytical methods and are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures for quality control and stability testing of Levetiracetam.
Logical Workflow for Method Development
The successful separation of pharmaceutical impurities requires a systematic approach to method development. The following diagram illustrates the logical workflow for optimizing the mobile phase and other chromatographic conditions for the analysis of Levetiracetam impurities.
Caption: Logical workflow for Levetiracetam impurity method development.
Experimental Protocols
Several robust methods have been reported for the separation of Levetiracetam impurities. Below are detailed protocols for two commonly employed approaches: a gradient RP-HPLC method and an isocratic UPLC method.
Protocol 1: Stability-Indicating Gradient RP-HPLC Method
This method is suitable for the separation and quantification of Levetiracetam and its known impurities in pharmaceutical dosage forms.[1]
1. Chromatographic Conditions:
| Parameter | Value |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | pH 5.5 Phosphate (B84403) buffer : Acetonitrile (B52724) (950:50 v/v) |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Sample Temperature | 25°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
2. Reagent Preparation:
-
Phosphate Buffer (pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a desired concentration. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide (B78521) solution.[1]
-
Mobile Phase A: Prepare a mixture of 950 mL of the pH 5.5 phosphate buffer and 50 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.[1]
-
Mobile Phase B: Prepare a mixture of 900 mL of acetonitrile and 100 mL of water. Filter through a 0.45 µm membrane filter and degas.[1]
-
Diluent: Mobile Phase A.[1]
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and transfer about 5.0 mg of Levetiracetam reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent. Transfer 1.0 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the diluent.[1]
-
Sample Solution: Prepare a sample solution of the pharmaceutical dosage form in the diluent to obtain a final concentration similar to the standard solution.
-
Spiked Sample Solution: To assess method specificity, a sample solution can be spiked with known impurities (e.g., Impurity-A, Impurity-C, and Levetiracetam RC-A) at the specification level.[1]
Protocol 2: Isocratic Ion-Pair RP-HPLC Method for Process-Related Impurities
This method utilizes an ion-pairing agent for enhanced retention and separation of polar impurities of Levetiracetam.[2]
1. Chromatographic Conditions:
| Parameter | Value |
| Column | ACE C8, 150 mm × 4.6 mm I.D., 5 µm |
| Mobile Phase | Buffer : Acetonitrile (95:5 v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 200 nm |
| Injection Volume | Not specified, typically 10-20 µL |
2. Reagent Preparation:
-
Buffer: Prepare a solution containing 50 mM sodium dihydrogen orthophosphate and 1.25 mM sodium 1-octanesulfonate monohydrate. Adjust the pH to 2.6 with orthophosphoric acid.[2]
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 95:5 (v/v). Filter and degas the solution.[2]
3. Standard and Sample Preparation:
-
Follow similar procedures as outlined in Protocol 1, using the mobile phase as the diluent, to prepare standard and sample solutions at appropriate concentrations. Forced degradation studies under acidic, basic, and oxidative conditions are recommended to demonstrate the stability-indicating nature of this method.[2]
Summary of Mobile Phase Compositions from Various Methods
The selection of the mobile phase is a critical factor in achieving optimal separation. The following table summarizes various mobile phase compositions that have been successfully employed for the analysis of Levetiracetam and its impurities.
| Mobile Phase Composition | Stationary Phase | Method Type | Reference |
| A: pH 5.5 Phosphate buffer:ACN (950:50) B: ACN:Water (90:10) | Inertsil ODS-3V (C18) | Gradient RP-HPLC | [1] |
| 0.1 g/L Triethylamine in Water:ACN (70:30 v/v), pH 6.5 | Nucleosil C18 | Isocratic RP-HPLC | [3] |
| 50 mM NaH₂PO₄ + 1.25 mM Sodium 1-octanesulfonate, pH 2.6:ACN (95:5 v/v) | ACE C8 | Isocratic Ion-Pair RP-HPLC | [2] |
| Dipotassium hydrogen phosphate buffer pH 4.53:ACN (95:5 v/v) | YMC-Pack ODS AQ (C18) | Isocratic RP-HPLC | [4] |
| Methanol:Water:Triethylamine (75:25:0.5 v/v/v) | Chromosil C18 | Isocratic RP-HPLC | |
| KH₂PO₄ + Heptane Sulphonic acid salt, pH 2.4:ACN (90:10 v/v) | Zorbax XDB C18 | Isocratic UPLC | [5] |
| Methanol:Water (60:40 v/v) | Hi Q sil C-18 | Isocratic RP-HPLC | [6] |
| 0.1% Aqueous H₃PO₄:ACN (85:15 v/v), pH 2.10 | YMC C18 | Isocratic RP-HPLC | [7] |
| Methanol:Water (0.1% TEA, pH 5.5 with OPA) (20:80 v/v) | Agilent C18 | Isocratic UHPLC | [8] |
| A: Orthophosphoric Acid pH 2.0 B: Acetonitrile | Waters HSS T3 (C18) | Gradient RP-UPLC | [9] |
Data Presentation: Impurity Profile
A typical impurity profile analysis for Levetiracetam would involve the identification and quantification of several related substances. The retention times and resolution values are critical parameters for assessing the performance of the separation method.
| Analyte | Typical Retention Time (min) - Method 1[1] |
| Impurity-A | ~4.5 |
| Impurity-C | ~7.2 |
| Levetiracetam | ~9.6 |
| Levetiracetam RC-A | ~11.8 |
Note: Retention times are approximate and can vary based on the specific instrument, column, and exact experimental conditions. Resolution between all peaks should be greater than 1.5 for adequate separation.
Conclusion
The separation of Levetiracetam and its impurities can be effectively achieved using a variety of RP-HPLC and UPLC methods. The choice of the optimal mobile phase composition is dependent on the specific impurities to be monitored and the desired analytical performance characteristics. For general-purpose stability-indicating analysis, a gradient RP-HPLC method with a phosphate buffer and acetonitrile mobile phase (Protocol 1) offers excellent resolution. For targeted analysis of polar process-related impurities, an ion-pair RP-HPLC method (Protocol 2) can provide enhanced separation. The provided protocols and the summary of mobile phase compositions serve as a valuable resource for developing and implementing robust analytical methods for the quality control of Levetiracetam. It is essential to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.net [wjpr.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpps.com [wjpps.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. ijfmr.com [ijfmr.com]
- 9. iajps.com [iajps.com]
Application Note: Selection of Stationary Phase for the Analysis of Levetiracetam Impurity B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is an anti-epileptic drug widely used in the treatment of seizures. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Levetiracetam Impurity B, chemically known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a known process-related impurity that must be monitored and controlled within specified limits.[][2][3] The development of a robust and reliable analytical method for the quantification of this impurity is therefore essential. A key decision in the development of such a method is the selection of an appropriate stationary phase for High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
This application note provides a detailed guide to the selection of a suitable stationary phase for the analysis of this compound. It summarizes established methods, provides detailed experimental protocols, and presents a logical workflow for stationary phase selection.
Logical Workflow for Stationary Phase Selection
The selection of an optimal stationary phase is a systematic process that involves understanding the analyte's properties and the desired analytical outcome.
Caption: Workflow for Stationary Phase Selection.
Recommended Stationary Phases and Experimental Protocols
Based on a review of established analytical methods, two primary categories of stationary phases are recommended for the analysis of Levetiracetam and its impurities: reversed-phase and chiral stationary phases.
Reversed-Phase Chromatography for General Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of Levetiracetam and its related substances, including Impurity B. C18 columns are widely used due to their hydrophobicity and ability to separate compounds with moderate polarity.
Experimental Protocol 1: RP-HPLC Method
This protocol is based on a stability-indicating method for the quantification of Levetiracetam and its impurities.[4]
-
Stationary Phase: Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column.
-
Mobile Phase:
-
Mobile Phase A: pH 5.5 phosphate (B84403) buffer : acetonitrile (B52724) (950:50 v/v).
-
Mobile Phase B: Acetonitrile : water (90:10 v/v).
-
Gradient Program: A gradient program should be developed to ensure adequate separation of all impurities. A typical starting condition would be a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Experimental Protocol 2: UPLC Method
For faster analysis times and improved resolution, a UPLC method can be employed.
-
Stationary Phase: Zorbax XDB C18 (50 x 4.6 mm, 1.8 µm) or equivalent sub-2 µm C18 column.[5]
-
Mobile Phase: Buffer (KH2PO4 + Heptane Sulphonic acid salt, pH 2.4) : Acetonitrile (90:10 v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 200 nm.[5]
-
Injection Volume: 2 µL.
Chiral Chromatography for Enantiomeric Separation
Levetiracetam is a chiral molecule, and its enantiomer is also considered an impurity. While Impurity B itself is not the enantiomer, a comprehensive analysis may require a chiral method to separate the (R)-enantiomer of Levetiracetam from the active (S)-enantiomer and other impurities. Polysaccharide-based chiral stationary phases are commonly used for this purpose.
Experimental Protocol 3: Chiral HPLC Method
This protocol is suitable for the enantioselective analysis of Levetiracetam.[6]
-
Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).
-
Mobile Phase: n-Hexane : Isopropanol (90:10, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Data Presentation: Comparison of Stationary Phases
The following table summarizes the key characteristics and performance parameters of the different stationary phases discussed.
| Parameter | RP-HPLC (C18) | UPLC (C18) | Chiral HPLC (Polysaccharide-based) |
| Stationary Phase Type | Octadecyl silane (B1218182) chemically bonded to silica gel | Octadecyl silane chemically bonded to sub-2 µm silica particles | Amylose or cellulose (B213188) derivatives coated on silica gel |
| Primary Application | Routine impurity profiling, stability-indicating assays | High-throughput screening, improved resolution and speed | Enantiomeric purity determination |
| Typical Particle Size | 3-5 µm | < 2 µm | 3-10 µm |
| Mobile Phase | Aqueous buffers with organic modifiers (acetonitrile, methanol) | Aqueous buffers with organic modifiers (acetonitrile, methanol) | Normal phase (e.g., hexane, isopropanol) or reversed-phase modifiers |
| Advantages | Robust, versatile, widely available | Faster analysis, higher efficiency, lower solvent consumption | High selectivity for enantiomers |
| Considerations | Longer run times compared to UPLC | Higher backpressure, requires UPLC-specific instrumentation | May have limited applicability for non-chiral impurities |
Visualization of Method Selection Logic
The choice between a reversed-phase and a chiral stationary phase is dictated by the primary analytical objective.
Caption: Decision tree for stationary phase selection.
Conclusion
The selection of an appropriate stationary phase is a critical step in the development of a robust analytical method for this compound. For routine analysis and stability-indicating studies where the primary goal is to quantify Impurity B along with other process-related impurities and degradants, a reversed-phase C18 column is the recommended choice. Both HPLC and UPLC formats offer excellent performance, with UPLC providing advantages in terms of speed and resolution. When the analytical objective includes the separation of the Levetiracetam enantiomer, a chiral stationary phase, such as a polysaccharide-based column, is necessary. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to make an informed decision on the most suitable stationary phase for their specific analytical needs in the context of Levetiracetam impurity analysis.
References
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. vivanls.com [vivanls.com]
- 4. jpionline.org [jpionline.org]
- 5. researchgate.net [researchgate.net]
- 6. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation of Levetiracetam Impurity B in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and quantification of Levetiracetam Impurity B in Levetiracetam drug substance. The methodologies outlined are based on established reversed-phase high-performance liquid chromatography (RP-HPLC) techniques referenced in scientific literature and pharmacopeias.
Introduction
Levetiracetam is an anti-epileptic drug used for the treatment of various seizure types. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide or Levetiracetam Crotonamide, is a known impurity that requires accurate quantification.[1][2]
These application notes provide a comprehensive guide to the sample preparation techniques necessary for the reliable analysis of this compound in the drug substance.
Analytical Method Overview
The primary analytical technique for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates Levetiracetam from its impurities based on their polarity.
Quantitative Data Summary
The following tables summarize key quantitative data from various validated analytical methods for the determination of Levetiracetam and its impurities.
Table 1: Method Validation Parameters for Levetiracetam and Its Impurities
| Parameter | Levetiracetam | Impurity A | Impurity B | Impurity C | Levetiracetam RC-A | Reference |
| LOD (%) | 0.0023 | 0.0049 | Not Specified | 0.0024 | 0.0091 | [3] |
| LOQ (%) | 0.0070 | 0.0147 | Not Specified | 0.0074 | 0.0277 | [3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 | [3] |
| Recovery (%) | 80 - 120 | 80 - 120 | 80 - 120 | 80 - 120 | 80 - 120 | [3][4] |
Table 2: Chromatographic Conditions for Impurity Profiling
| Parameter | Method 1 | Method 2 (USP) | Method 3 |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm | 4.6-mm × 25-cm; 10-µm packing L51 | YMC- Pack ODS AQ, 150 x 4.6 mm, 3μm |
| Mobile Phase A | pH 5.50 phosphate (B84403) buffer : acetonitrile (B52724) (950:50 v/v) | Acetonitrile and Buffer (1:19) | Dipotassium hydrogen phosphate buffer (pH 4.53) : Acetonitrile (95:5 v/v) |
| Mobile Phase B | Acetonitrile: water (90:10 v/v) | Acetonitrile | Not Applicable (Isocratic) |
| Flow Rate | 1.0 ml/min | 1.0 mL/min | 0.9 ml/min |
| Detection Wavelength | 205 nm | 215 nm | 205 nm |
| Column Temperature | 40°C | Not Specified | 25°C |
| Injection Volume | 10 µL | 20 µL | 25 µL |
| Reference | [3] | [5] | [4] |
Experimental Protocols
This section details the step-by-step procedures for preparing standard and sample solutions for the analysis of this compound.
Materials and Reagents
-
Levetiracetam Drug Substance
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphate buffers (as specified in the chosen method)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
Sonicator
-
Syringe filters (0.45 µm)
Protocol 1: Standard Solution Preparation
-
Standard Stock Solution: Accurately weigh about 3 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent (typically a mixture of mobile phase components). Mix well.
-
Working Standard Solution: Further dilute the Standard Stock Solution with the diluent to achieve a final concentration appropriate for the analytical method (e.g., at the specification level of the impurity).
Protocol 2: Sample Solution Preparation
-
Sample Stock Solution: Accurately weigh about 100 mg of the Levetiracetam drug substance into a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for about 15 minutes to dissolve the substance completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Sample Working Solution: The Sample Stock Solution can often be used directly for analysis. If further dilution is required by the specific analytical method, perform it using the diluent.
-
Filter a portion of the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 3: Spiked Sample Preparation (for Method Validation - Accuracy)
-
Transfer a known volume of the Sample Stock Solution into a volumetric flask.
-
Add a known amount of the this compound Standard Stock Solution (e.g., to achieve 50%, 100%, and 150% of the impurity specification limit).
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the sample preparation and analysis process.
Caption: Workflow for this compound Sample Preparation and Analysis.
Caption: Logical Relationship for Spiked Sample Preparation for Accuracy Studies.
References
Troubleshooting & Optimization
Technical Support Center: Levetiracetam Impurity B Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing for Levetiracetam Impurity B in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram. This distortion can compromise the accuracy of integration and quantification. It is measured using the Tailing Factor (Tf) or Asymmetry Factor (As), with a perfectly symmetrical (Gaussian) peak having a value of 1.0. A value greater than 1.2 often indicates a potential issue that should be addressed.[1]
The USP (United States Pharmacopeia) tailing factor is calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
Table 1: Interpretation of Tailing Factor (Tf) Values
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
|---|---|---|
| 1.0 | Symmetrical (Ideal) | Excellent peak shape. |
| > 1.0 - 1.2 | Minor Tailing | Generally acceptable for many applications. |
| > 1.2 - 1.5 | Significant Tailing | Method optimization is recommended.[1] |
| > 1.5 | Severe Tailing | Method optimization is necessary. |
Q2: Why is this compound particularly prone to peak tailing?
A: this compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, possesses polar functional groups, including an amide.[2] In reversed-phase HPLC, which commonly uses silica-based C18 columns, the primary cause of peak tailing for polar and basic compounds is secondary interaction with residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[3][4] These acidic silanol groups can interact strongly with the analyte, creating a secondary retention mechanism that delays a portion of the analyte molecules and results in a tailing peak.[3]
References
Addressing co-elution of Levetiracetam Impurity B with other impurities
Welcome to the Technical Support Center for Levetiracetam analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the analytical chromatography of Levetiracetam and its impurities, with a special focus on resolving the co-elution of Levetiracetam Impurity B.
Troubleshooting Guide: Co-elution of this compound
This guide addresses the common issue of co-elution involving this compound ((2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide) and other related substances during HPLC or UPLC analysis.
| Problem | Potential Causes | Solutions |
| Poor resolution between Impurity B and an adjacent peak. | 1. Inappropriate mobile phase composition (pH, organic modifier ratio).2. Unsuitable stationary phase.3. Suboptimal column temperature.4. High flow rate. | 1. Adjust Mobile Phase pH: Modify the pH of the aqueous portion of the mobile phase. For example, adjusting the pH of a phosphate (B84403) buffer to 5.5 can improve selectivity.[1]2. Modify Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.[1]3. Change Stationary Phase: If resolution issues persist, switch to a column with a different selectivity (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded column). An Inertsil ODS-3V, 150 x 4.6 mm, 3µm column has shown good separation.[1]4. Optimize Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape and may alter selectivity, aiding in separation.[1]5. Reduce Flow Rate: Decreasing the flow rate can enhance resolution between closely eluting peaks, although it will increase the run time. |
| Impurity B peak is broad or tailing. | 1. Secondary interactions with the stationary phase.2. Column overloading.3. Incompatible sample solvent with the mobile phase. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form.2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.3. Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Inconsistent retention time for Impurity B. | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Column degradation. | 1. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure proper mixing and degassing.3. Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide. It is also referred to as Levetiracetam Crotonamide in the USP.[2] It is a potential impurity that can arise during the synthesis or degradation of Levetiracetam.
Q2: Why is it important to separate this compound from other impurities and the main drug?
A2: Regulatory bodies require the accurate quantification of all impurities in a drug substance and product to ensure safety and efficacy. Co-elution can lead to inaccurate quantification of impurities, potentially masking an impurity that is present above its qualification threshold.
Q3: Are there any official methods for the analysis of Levetiracetam and its impurities?
A3: Yes, pharmacopeias like the United States Pharmacopeia (USP) provide official monographs for Levetiracetam which include procedures for the analysis of related compounds.[3][4] These methods often specify the chromatographic conditions required for adequate separation.
Q4: Can forced degradation studies help in addressing co-elution issues?
A4: Absolutely. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial.[5][6][7] They help to generate potential degradation products and demonstrate the specificity and stability-indicating nature of an analytical method, ensuring that all degradation products are separated from the main peak and from each other.[1][8]
Q5: What are typical chromatographic conditions for the separation of Levetiracetam impurities?
A5: A common approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5] A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile (B52724).[1] The detection wavelength is often set around 205 nm.[1][9]
Experimental Protocol: RP-HPLC Method for Separation of Levetiracetam and its Impurities
This protocol is a reference method that has been shown to be effective in separating Levetiracetam from its known impurities, including Impurity B.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm |
| Mobile Phase A | Phosphate Buffer (pH 5.5) : Acetonitrile (950:50 v/v) |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
2. Reagent Preparation
-
Phosphate Buffer (pH 5.5): Dissolve 2.7 g of Potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide (B78521) solution.[1]
-
Mobile Phase A: Mix 950 mL of the pH 5.5 phosphate buffer with 50 mL of acetonitrile. Filter through a 0.45 µm membrane and degas.[1]
-
Mobile Phase B: Mix 900 mL of acetonitrile with 100 mL of water.[1]
-
Diluent: Use Mobile Phase A as the diluent.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and transfer about 5.0 mg of Levetiracetam reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.
-
Spiked Sample Solution (for method development/validation): Prepare a sample solution of Levetiracetam and spike it with known amounts of Impurity B and other relevant impurities to demonstrate adequate separation.
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between critical pairs (e.g., Levetiracetam and its closest eluting impurity), peak asymmetry (tailing factor), and precision of replicate injections.
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
References
- 1. jpionline.org [jpionline.org]
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. drugfuture.com [drugfuture.com]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpps.com [wjpps.com]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Optimizing Levetiracetam Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Levetiracetam and its impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the typical mobile phase pH range for Levetiracetam impurity separation?
A1: The optimal mobile phase pH for Levetiracetam impurity separation typically falls within the acidic to neutral range, generally between pH 3.0 and 6.7. The ideal pH is highly dependent on the specific impurities being targeted and the stationary phase used. For instance, poor peak shape and resolution have been observed at a pH as low as 2.8, while good separation has been achieved at a pH of 5.5.[1] Methods have also been successfully developed using mobile phases with pH values of 3.0 and around 6.5.[2][3]
Q2: How does the mobile phase pH affect the retention of Levetiracetam and its impurities?
A2: Levetiracetam itself is a neutral compound under typical HPLC pH conditions. However, some of its key impurities, such as Levetiracetam acid, are ionizable. The ionization state of these impurities is directly influenced by the mobile phase pH, which in turn affects their retention time on a reversed-phase column.
-
Acidic Impurities (e.g., Levetiracetam Acid): At a pH below the pKa of the carboxylic acid group (typically around 2-5), the impurity will be in its neutral, protonated form. This leads to increased hydrophobicity and longer retention times. As the pH increases above the pKa, the carboxylic acid deprotonates to form a negatively charged carboxylate, which is more polar and will elute earlier with shorter retention times.
-
Basic Impurities: For any basic impurities, a lower pH will lead to protonation and a positive charge, resulting in decreased retention on a C18 column. Increasing the pH towards and above their pKa will neutralize them, increasing their hydrophobicity and retention time.
Q3: I am observing poor peak shape (tailing) for Levetiracetam and its impurities. Can pH adjustment help?
A3: Yes, pH adjustment can significantly improve peak shape. Peak tailing for basic compounds in reversed-phase HPLC can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. By adjusting the mobile phase to a slightly acidic pH (e.g., around 3), these silanol interactions can be suppressed, leading to more symmetrical peaks. Alternatively, adding a tailing inhibitor like triethylamine (B128534) (TEA) to the mobile phase and adjusting the pH to a near-neutral range (e.g., 6.5-6.7) can also effectively mask the silanol groups and reduce peak tailing.[3]
Q4: Can I use a gradient elution with a pH gradient for this separation?
A4: While gradient elution is commonly used for separating complex mixtures, creating a stable and reproducible pH gradient can be challenging and may lead to baseline instability and retention time variability. It is generally recommended to use a buffered mobile phase at a fixed, optimized pH for isocratic or organic solvent gradient separations to ensure robust and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Levetiracetam and its impurities, with a focus on mobile phase pH optimization.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between Levetiracetam and an impurity | The mobile phase pH is not optimal for differentiating the analytes. | - If an acidic impurity is co-eluting with Levetiracetam, slightly increasing the pH (e.g., from 3.0 to 4.5) can ionize the impurity, decrease its retention time, and improve resolution. - Conversely, if a basic impurity is poorly resolved, decreasing the pH might improve separation. - A systematic approach of testing buffered mobile phases at different pH values (e.g., 3.0, 4.5, 5.5, 6.5) is recommended to find the optimal selectivity. |
| Broad or tailing peaks | - Secondary interactions with the stationary phase (silanol groups). - Mobile phase pH is too close to the pKa of an impurity. | - Adjust the mobile phase to a lower pH (e.g., ~3.0) to suppress silanol activity. - Consider adding a competing base like triethylamine (TEA) to the mobile phase (at a low concentration, e.g., 0.1%) and adjusting the pH to a slightly acidic or near-neutral value.[3] - Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of any ionizable impurities to ensure a single ionic form is present. |
| Inconsistent retention times | - Unstable mobile phase pH. - Inadequate buffering capacity. | - Always use a buffer in your aqueous mobile phase, especially when working with ionizable compounds. - Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH. - Prepare fresh mobile phase for each analysis to avoid changes in pH due to atmospheric CO2 absorption (for near-neutral or basic mobile phases). |
| Loss of an impurity peak | The impurity is not retained or is strongly retained on the column under the current pH conditions. | - If an acidic impurity is suspected to be eluting in the void volume, decrease the mobile phase pH to increase its retention. - If an impurity is strongly retained, consider if a change in pH could decrease its retention (e.g., increasing pH for an acidic impurity). |
Data Presentation
The following table summarizes the impact of different mobile phase pH values on the separation of Levetiracetam and its impurities as reported in various studies.
| Mobile Phase pH | Key Chromatographic Conditions | Observed Outcome on Separation | Reference |
| 2.8 | Mobile Phase A: pH 2.8 phosphate (B84403) buffer; Mobile Phase B: Acetonitrile (B52724). Gradient elution on a Hypersil BDS C18 column. | Poor peak shape and resolution for Levetiracetam and its impurities. | [1] |
| 3.0 | Isocratic elution with a mobile phase of pH 3.0 buffer and acetonitrile (850:150 v/v) on a Waters X-Terra MS-C18 column. | Successful quantification of Levetiracetam impurity-G. | [2] |
| 4.5 | Mobile phase consisting of potassium dihydrogen phosphate buffer (50 mM, pH 4.5) and acetonitrile (94:6, v/v) at an isocratic flow rate. | Not specified for impurity separation, but used for Levetiracetam assay. | |
| 5.5 | Mobile Phase A: pH 5.5 phosphate buffer:acetonitrile (950:50 v/v); Mobile Phase B: acetonitrile:water (90:10 v/v). Gradient elution on an Inertsil ODS-3V column. | Good resolution between Levetiracetam and its impurities was achieved. | [1] |
| 6.5 - 6.7 | Mobile phase of triethylamine in water (adjusted to pH 6.5 ± 0.2 with phosphoric acid) and acetonitrile (70:30 v/v). | Addition of triethylamine helped in reducing peak tailing. | [3] |
Experimental Protocols
Below is a detailed methodology for a stability-indicating RP-HPLC method for the quantitative estimation of Levetiracetam and its impurities, adapted from a published study.[1]
1. Instrumentation:
-
HPLC system with a UV-visible detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column.
-
Mobile Phase A: A mixture of pH 5.5 phosphate buffer and acetonitrile (950:50 v/v).
-
Buffer Preparation: Dissolve 2.7 g of Potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH to 5.5 with a 2% aqueous potassium hydroxide (B78521) solution.
-
-
Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 90 10 20 50 50 30 20 80 35 100 0 | 40 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Sample Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase A.
-
Standard Solution: Accurately weigh and transfer about 5.0 mg of Levetiracetam standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.
-
Sample Solution: Prepare the sample solution to a similar concentration as the standard solution using the diluent.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting pH-related issues in the separation of Levetiracetam and its impurities.
Caption: Troubleshooting workflow for pH optimization in Levetiracetam impurity analysis.
References
Technical Support Center: Analysis of Levetiracetam Impurity B
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Levetiracetam Impurity B during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a known process-related impurity of Levetiracetam, an antiepileptic drug.[][2][3] It is also referred to as Levetiracetam Crotonamide.[2] Its molecular formula is C8H12N2O2 and its molecular weight is 168.19.[] Regulatory bodies require the monitoring and control of this and other impurities in pharmaceutical products to ensure safety and efficacy.
Q2: Why is it challenging to obtain accurate measurements of this compound?
A2: Levetiracetam and its related compounds can be susceptible to degradation under certain conditions.[4][5][6] Levetiracetam itself has been shown to degrade under acidic, alkaline, and oxidative stress.[4][5][6] This suggests that Impurity B may also be unstable under certain analytical conditions, potentially leading to its degradation on the HPLC column and resulting in inaccurate quantification.
Q3: What are the typical analytical techniques used for the determination of Levetiracetam and its impurities?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for the analysis of Levetiracetam and its impurities.[7][8][9] Several methods have been developed using C18 or C8 stationary phases with mobile phases typically consisting of a buffer (e.g., phosphate) and an organic modifier like acetonitrile (B52724) or methanol.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: The peak for this compound is smaller than expected or absent.
-
Possible Cause: On-column degradation of the impurity.
-
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: Levetiracetam has shown degradation in both acidic and alkaline conditions.[4][5] If your mobile phase pH is too low or too high, it could be causing the degradation of Impurity B.
-
Recommendation: Aim for a mobile phase pH in the neutral to slightly acidic range. A pH of 5.5 has been used successfully in a stability-indicating method.[7]
-
-
Assess Column Temperature: Elevated column temperatures can accelerate chemical reactions, including degradation.
-
Examine Sample Diluent: The pH and composition of the diluent used to prepare your sample can impact the stability of the analyte before it even reaches the column.
-
Recommendation: Use the mobile phase as the sample diluent to ensure compatibility and maintain a stable pH environment for the impurity.[7]
-
-
Issue 2: Appearance of new, unknown peaks in the chromatogram when analyzing a pure standard of Impurity B.
-
Possible Cause: On-column conversion or degradation of Impurity B into other species.
-
Troubleshooting Steps:
-
Investigate Mobile Phase Composition: The organic modifier and buffer type can influence analyte stability.
-
Check for Active Sites on the Column: The stationary phase itself can sometimes contribute to degradation. Highly acidic or basic sites on the silica (B1680970) backbone can catalyze reactions.
-
Recommendation: Ensure you are using a high-quality, end-capped column. If you suspect column activity, try a different brand of the same stationary phase or a column with a different chemistry (e.g., a different C18 column or a C8 column). An Inertsil ODS-3V column has been shown to be effective.[7]
-
-
Experimental Protocols
The following is a detailed experimental protocol for a stability-indicating RP-HPLC method adapted from published literature for the analysis of Levetiracetam and its impurities, including Impurity B.[7]
1. Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Inertsil ODS-3V, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Phosphate (B84403) buffer (pH 5.5) : Acetonitrile (950:50 v/v) |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Gradient Program | A gradient program should be optimized to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Sample Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 205 nm |
2. Reagent and Sample Preparation
-
Phosphate Buffer (pH 5.5): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 5.5 with a dilute solution of potassium hydroxide.[7]
-
Mobile Phase A: Mix the pH 5.5 phosphate buffer and acetonitrile in a 950:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[7]
-
Mobile Phase B: Mix acetonitrile and water in a 90:10 (v/v) ratio.[7]
-
Diluent: Use Mobile Phase A as the diluent for standard and sample preparations.[7]
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to achieve a known concentration.
-
Sample Solution Preparation: Prepare the sample by dissolving the drug substance or product in the diluent to the desired concentration.
Quantitative Data Summary
The following table summarizes various reported HPLC conditions for the analysis of Levetiracetam and its impurities. This can be used as a starting point for method development and troubleshooting.
| Stationary Phase | Mobile Phase | pH | Column Temp. | Flow Rate | Wavelength |
| Inertsil ODS-3V (150x4.6mm, 3µm)[7] | A: Phosphate buffer:ACN (950:50) B: ACN:Water (90:10) | 5.5 | 40°C | 1.0 mL/min | 205 nm |
| Waters X-Terra MS-C18 (250x4.6mm, 5µm)[8] | Buffer:ACN (850:150) | 3.0 | 45°C | 1.0 mL/min | 200 nm |
| Nucleosil C18 (250x4.6cm, 10µm)[11] | 0.1 g/L Triethylamine:ACN (70:30) | 6.7 | Not Specified | 1.0 mL/min | 205 nm |
| Inertsil C18 (250x4.6mm, 5µm)[9] | Dibasic sodium phosphate buffer:ACN (80:20) | Not Specified | Not Specified | 1.5 mL/min | 205 nm |
| ACE C8 (150x4.6mm, 5µm)[6] | Buffer with sodium 1-octanesulfonate:ACN (95:5) | 2.6 | 25°C | 0.9 mL/min | 200 nm |
| YMC-Pack ODS AQ (150x4.6mm, 3µm)[10] | Dipotassium hydrogen phosphate buffer:ACN (95:5) | 4.53 | 25°C | 0.9 mL/min | 205 nm |
Visualizations
References
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. vivanls.com [vivanls.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpionline.org [jpionline.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. wjpr.net [wjpr.net]
- 11. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Levetiracetam Impurity B Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the detection and quantification of Levetiracetam (B1674943) Impurity B.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical determination of Levetiracetam Impurity B, providing potential causes and recommended solutions to enhance detection sensitivity and ensure accurate quantification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Impurity B | Inappropriate mobile phase pH affecting the ionization of the impurity. | Optimize the mobile phase pH. A study suggests a pH of 5.5 using a phosphate (B84403) buffer can achieve good separation and peak shape.[1] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column. | |
| Incompatible diluent for the sample. | Ensure the sample diluent is similar in composition to the mobile phase to avoid peak distortion. Using the mobile phase as the diluent is a common practice.[1] | |
| Low Sensitivity / Inability to Detect Impurity B at Low Levels | Suboptimal detection wavelength. | Levetiracetam and its impurities are often detected at low UV wavelengths. A wavelength of 205 nm has been shown to be effective.[1] |
| Insufficient sample concentration or injection volume. | Increase the sample concentration if possible, or increase the injection volume. However, be cautious of overloading the column. | |
| High background noise from the detector or mobile phase. | Use high-purity solvents and freshly prepared mobile phase. Ensure proper degassing of the mobile phase to reduce baseline noise. | |
| Use of a less sensitive analytical technique. | For very low-level detection, consider using a more sensitive method like UPLC or LC-MS/MS.[2][3][4] | |
| Poor Resolution Between Impurity B and Other Peaks (Levetiracetam or other impurities) | Inadequate chromatographic separation. | Adjust the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.[1] |
| Inappropriate column chemistry or particle size. | Select a high-efficiency column with a smaller particle size (e.g., UPLC columns with 1.8 µm particles) for better resolution.[2][5] | |
| Suboptimal column temperature. | Optimize the column temperature. A temperature of around 40°C has been used successfully in some methods.[1] | |
| Inconsistent Retention Times for Impurity B | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC/UPLC system is well-maintained and calibrated. Use a high-quality pump to deliver a consistent flow rate. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Improper column equilibration. | Equilibrate the column with the mobile phase for a sufficient time before injecting the sample. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a process-related impurity found in Levetiracetam. Chemically, it is known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, and is also referred to as Levetiracetam Crotonamide in the USP.[6][]
2. Which analytical techniques are most suitable for detecting this compound with high sensitivity?
For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used.[1][8] For higher sensitivity and lower limits of detection, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are preferred methods.[2][3][4][5]
3. What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for Levetiracetam impurities?
LOD and LOQ values can vary depending on the analytical method and instrumentation used. The following table summarizes some reported values for Levetiracetam and its impurities.
| Analyte | Method | LOD | LOQ | Reference |
| Levetiracetam | RP-HPLC | 0.0023% | 0.0070% | [1] |
| Impurity-A | RP-HPLC | 0.0049% | 0.0147% | [1] |
| Impurity-C | RP-HPLC | 0.0024% | 0.0074% | [1] |
| Levetiracetam Acid | RP-UPLC | 0.002% | 0.005% | [5] |
| Levetiracetam Chloramide | RP-UPLC | 0.01% | 0.03% | [5] |
| Levetiracetam | UHPLC | 10 ng/mL | 33 ng/mL | [9] |
| Levetiracetam | LC-MS/MS | 0.20 µg/ml (plasma) | - | [3] |
4. How can I improve the separation of Impurity B from the main Levetiracetam peak?
To improve separation, you can:
-
Optimize the mobile phase: Adjust the buffer pH and the ratio of the organic modifier (e.g., acetonitrile).[1]
-
Use a high-resolution column: A column with a smaller particle size and a suitable stationary phase (like C18) can enhance separation.[2][5]
-
Implement a gradient elution: A gradient program can help in resolving closely eluting peaks.[1]
-
Adjust the column temperature: Controlling the temperature can influence the selectivity of the separation.[1]
Experimental Protocols
RP-HPLC Method for Levetiracetam and its Impurities[1]
-
Instrumentation: Waters 2489 UV-visible detector/2695 Separation Module with Empower3 software.
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 950:50 (v/v) mixture of pH 5.5 phosphate buffer and acetonitrile (B52724).
-
Mobile Phase B: 90:10 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Sample Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
-
Diluent: Mobile Phase A.
Preparation of pH 5.5 Phosphate Buffer:
-
Weigh accurately 2.7 g of Potassium dihydrogen orthophosphate and dissolve in 1000 mL of water.
-
Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide (B78521) solution.
UPLC Method for Levetiracetam and its Related Substances[5]
-
Instrumentation: UPLC system with a UV detector.
-
Column: Waters HSS T3 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Orthophosphoric acid buffer at pH 2.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Initial gradient of 95:5 (v/v) of Mobile Phase A:B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 6.0 min.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting low sensitivity in Impurity B detection.
References
- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 8. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ng/mL levetiracetam using ultra-high-performance liquid chromatography-photodiode absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Levetiracetam Impurity B analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Levetiracetam Impurity B, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a known impurity of the antiepileptic drug Levetiracetam.[][2][3][4] Its chemical formula is C8H12N2O2 and it has a molecular weight of 168.19 g/mol .[][3][4]
Q2: What are the common causes of poor peak shape in HPLC analysis?
Poor peak shape in HPLC, such as peak tailing, fronting, broadening, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample and solvent, or the HPLC system itself.[5][6] Common culprits include column overloading, secondary interactions with the stationary phase, improper mobile phase pH, and incompatibility between the sample solvent and the mobile phase.[5][7][8][9]
Q3: Why is a symmetrical peak shape important in impurity analysis?
Achieving a sharp, symmetrical (Gaussian) peak is crucial for accurate and reproducible quantitative analysis.[9] Poor peak shape can negatively impact resolution between adjacent peaks, affect the accuracy of peak integration and quantification, and indicate underlying issues with the analytical method's robustness.[5][9]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical with a "tail" extending from the back of the peak.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Basic compounds can interact with residual silanol groups on silica-based columns, leading to tailing.[6][9]
-
Solution: Use an end-capped column to minimize exposed silanol groups.[6][9] Adjusting the mobile phase pH to be 2-3 units below the pKa of the analyte can also help by keeping the analyte in a single ionic form. Consider using a mobile phase with a competing base, like triethylamine, to block the active sites.[10]
-
-
Column Overload (Mass Overload): Injecting too much sample can saturate the stationary phase.[5][7]
-
Column Contamination or Degradation: Contaminants on the column frit or within the packing material can cause peak tailing.[7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening and tailing.[9]
-
Solution: Use tubing with a smaller internal diameter and ensure the length is as short as possible.[9]
-
Issue 2: Peak Fronting
Symptom: The peak for this compound is asymmetrical with the front of the peak being less steep than the back.
Potential Causes and Solutions:
-
Column Overload (Concentration Overload): Injecting a sample that is too concentrated can lead to peak fronting.[5][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[8][12][13]
-
Poor Column Packing or Collapse: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[7][8]
Issue 3: Split Peaks
Symptom: The peak for this compound appears as two or more merged peaks.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column packing.[7]
-
Solution: Filter all samples and mobile phases before use. The column can be back-flushed to try and dislodge the blockage. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.[7]
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[13]
-
-
Co-eluting Impurity: It is possible that what appears to be a split peak is actually two different, unresolved compounds.
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.[7]
-
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for Levetiracetam and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3µm)[15] | YMC-Pack ODS AQ (150 x 4.6 mm, 3µm)[16] | Prontosil C18 (150 x 4.6 mm, 5µm)[17] |
| Mobile Phase A | pH 5.5 Phosphate Buffer:Acetonitrile (950:50 v/v)[15] | pH 4.53 Dipotassium Hydrogen Phosphate Buffer[16] | Phosphate Buffer (pH 2.8):Acetonitrile (90:10 v/v)[17] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v)[15] | Acetonitrile[16] | - |
| Gradient/Isocratic | Gradient[15] | Isocratic (95:5 v/v)[16] | Isocratic[17] |
| Flow Rate | 1.0 mL/min[15] | 0.9 mL/min[16] | 1.2 mL/min[17] |
| Column Temperature | 40°C[15] | 25°C[16] | Ambient |
| Detection Wavelength | 205 nm[15] | 205 nm[16] | 215 nm[17] |
| Injection Volume | 10 µL[15] | 25 µL[16] | Not Specified |
Detailed Methodology: Sample and Mobile Phase Preparation
A robust analytical method begins with proper preparation of the sample and mobile phase.
Mobile Phase Preparation:
-
Buffer Preparation: Accurately weigh the required amount of buffer salt (e.g., potassium dihydrogen phosphate) and dissolve it in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to the desired value using an appropriate acid or base (e.g., phosphoric acid or potassium hydroxide).[18]
-
Mixing with Organic Modifier: Mix the buffer with the organic solvent (e.g., acetonitrile) in the specified ratio.[15][19]
-
Filtration and Degassing: Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[10] Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent to create a stock solution.[15] Further dilute this stock solution to the desired working concentration using the diluent (ideally the mobile phase).[15]
-
Sample Solution: Prepare the sample containing Levetiracetam by dissolving it in the chosen diluent to achieve a concentration within the linear range of the method.
-
Filtration: Before injection, filter all sample solutions through a 0.45 µm syringe filter to remove any particulates that could clog the HPLC system or column.[10]
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Caption: A typical workflow for developing an HPLC method for impurity analysis.
References
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. This compound European Pharmacopoeia (EP) Reference Standard 358629-47-7 [sigmaaldrich.com]
- 4. vivanls.com [vivanls.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. jpionline.org [jpionline.org]
- 16. wjpr.net [wjpr.net]
- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Impact of flow rate on the resolution of Levetiracetam impurities
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of flow rate on the resolution of Levetiracetam (B1674943) and its impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical flow rate for the analysis of Levetiracetam and its impurities by RP-HPLC?
A typical flow rate for the analysis of Levetiracetam and its impurities by RP-HPLC is 1.0 mL/min.[1][2][3][4][5] Several validated methods also utilize flow rates ranging from 0.4 mL/min to 1.5 mL/min, depending on the specific column dimensions and particle size.[2][6] For instance, a method using an Inertsil C18 column (250x 4.6mm; 5µm) set the flow rate at 1.5 ml/min.[6] Another method employed a flow rate of 1.2 ml/min on a Prontosil C18 column (150X4.6mn; 5μm).[7]
Q2: How does adjusting the flow rate impact the resolution of Levetiracetam impurities?
Adjusting the flow rate can have a significant impact on the resolution between Levetiracetam and its impurities. Generally, decreasing the flow rate can lead to better resolution for early eluting impurities, while for later eluting impurities, a lower flow rate might lead to merging with the main peak due to increased diffusion.[8] Conversely, increasing the flow rate can decrease analysis time but may also lead to a loss of resolution and wider peaks.[8] It is crucial to optimize the flow rate for your specific method to achieve the desired separation.
Q3: Can a small change in flow rate affect the system suitability parameters?
Yes, even small, deliberate variations in the flow rate can affect system suitability parameters. Robustness studies in validated methods often involve varying the flow rate by ±0.1 mL/min or ±0.2 mL/min to assess the method's reliability.[9][10] These studies demonstrate that while a well-validated method should remain within acceptable limits, changes in flow rate can influence retention times, peak areas, and resolution.
Troubleshooting Guide
Issue: Poor resolution between Levetiracetam and a known impurity.
This is a common issue that can often be addressed by systematically evaluating and adjusting the chromatographic conditions.
Step 1: Initial Checks
Before adjusting the flow rate, ensure that other system parameters are optimal.
-
Verify Mobile Phase Composition: Incorrect mobile phase preparation is a frequent source of resolution problems.[11][12]
-
Check Column Health: A deteriorated column can lead to poor peak shape and loss of resolution.[13]
-
Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[12]
Step 2: Flow Rate Adjustment
If the initial checks do not resolve the issue, a methodical adjustment of the flow rate can be attempted.
-
For Poorly Resolved Early-Eluting Impurities: Try decreasing the flow rate in small increments (e.g., by 0.1 mL/min). This increases the interaction time with the stationary phase and can improve separation.
-
For Poorly Resolved Late-Eluting Impurities: A slight increase in the flow rate might be beneficial. However, be aware that this can decrease the resolution of earlier eluting peaks.
Step 3: Re-evaluation of the Method
If flow rate adjustments do not provide the desired resolution, it may be necessary to re-evaluate other method parameters, such as the mobile phase composition or the column chemistry.
Experimental Protocols
The following tables summarize typical experimental conditions for the HPLC analysis of Levetiracetam and its impurities, as cited in various publications.
Table 1: HPLC Method Parameters for Levetiracetam Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm[1] | OJ-H (DACEL 4.6mm x 250mm, 5 µm)[2] | Chromosil C18 (250x4.6mm, 5µm)[3] | Inertsil C18 (250x 4.6mm; 5μm)[6] |
| Mobile Phase | A: pH 5.5 phosphate (B84403) buffer:acetonitrile (950:50 v/v)B: acetonitrile:water (90:10 v/v)[1] | n-hexane:isopropyl alcohol (95:5)[2] | Methanol:Water:TEA (75:25:05 v/v)[3] | Diphasic sodium phosphate buffer:acetonitrile (80:20)[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.5 mL/min[6] |
| Detection | 205 nm[1] | 210 nm[2] | 214 nm[3] | 205 nm[6] |
| Column Temp. | 40°C[1] | Room Temperature[2] | Room Temperature[3] | Not Specified |
| Injection Vol. | 10 µL[1] | 10 µL[2] | 20 µL[3] | 10 µL[6] |
Table 2: Example of Robustness Study Data for Flow Rate Variation
| Parameter | Condition 1 | As Such | Condition 2 |
| Flow Rate | 0.8 mL/min[9] | 1.0 mL/min[9] | 1.2 mL/min[9] |
| Levetiracetam Retention Time (min) | ~4.9 | 3.9[7] | ~3.3 |
| Resolution (Main Peak vs. Impurity X) | Data not available | Data not available | Data not available |
Note: Specific resolution values from robustness studies were not detailed in the provided search results, but the studies were performed to ensure the method's validity within these flow rate ranges.
Visualizations
The following diagrams illustrate a typical experimental workflow for HPLC analysis and a logical troubleshooting pathway for resolution issues.
Caption: A typical experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for poor resolution in HPLC.
References
- 1. jpionline.org [jpionline.org]
- 2. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. naturalspublishing.com [naturalspublishing.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. realab.ua [realab.ua]
Column temperature effects on Levetiracetam Impurity B chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of column temperature on the chromatographic analysis of Levetiracetam and its related substance, Impurity B.
Frequently Asked Questions (FAQs)
Q1: What is the typical impact of increasing column temperature on the chromatography of Levetiracetam and Impurity B?
Increasing the column temperature in reversed-phase HPLC generally leads to several predictable effects for the analysis of Levetiracetam and Impurity B:
-
Decreased Retention Times: Higher temperatures reduce the viscosity of the mobile phase, allowing for faster elution of both the active pharmaceutical ingredient (API) and its impurity, which can shorten run times.[1][2]
-
Improved Peak Shape: Elevated temperatures can enhance mass transfer kinetics, resulting in sharper, more symmetrical peaks.[2][3]
-
Altered Selectivity: Temperature can influence the selectivity between Levetiracetam and Impurity B.[1][4] Depending on the compounds' interactions with the stationary phase, increasing the temperature may either improve or reduce the resolution between them.
-
Reduced System Backpressure: A decrease in mobile phase viscosity at higher temperatures leads to lower backpressure, which can be particularly beneficial for UHPLC systems or when using columns with small particle sizes.[1][2]
Q2: Can column temperature be used to optimize the separation of Levetiracetam and Impurity B?
Yes, adjusting the column temperature is a powerful tool for method development and optimization.[5] By systematically varying the temperature, chromatographers can fine-tune the separation, improve resolution, and reduce analysis time. For closely eluting peaks, even a small change in temperature (e.g., ±5°C) can significantly impact the resolution.[1]
Q3: What are the risks of using excessively high column temperatures?
While higher temperatures can be beneficial, excessive heat can have detrimental effects:
-
Analyte Degradation: Levetiracetam or its impurities may be susceptible to degradation at elevated temperatures, leading to inaccurate quantification and the appearance of new, artificial peaks.
-
Column Damage: Most silica-based HPLC columns have a recommended maximum operating temperature. Exceeding this limit can lead to irreversible damage to the stationary phase and a shortened column lifetime.[2]
-
Increased Baseline Noise: Higher temperatures can sometimes contribute to increased baseline noise, which can negatively impact the limit of detection and quantification.[5]
Q4: Why is it crucial to maintain a stable column temperature during analysis?
Consistent and reproducible results depend on stable experimental conditions. Fluctuations in ambient laboratory temperature can affect retention times and peak areas if the column temperature is not actively controlled.[1][5] For robust and reliable methods, it is essential to use a column oven to maintain a constant temperature throughout all runs, including standards and samples.[1]
Troubleshooting Guide
This guide addresses common issues related to column temperature during the chromatographic analysis of Levetiracetam and Impurity B.
| Issue | Potential Cause Related to Temperature | Recommended Actions |
| Poor Resolution Between Levetiracetam and Impurity B | The current column temperature may not be optimal for selectivity. | 1. Decrease Temperature: Lowering the temperature can increase retention and may improve resolution for closely eluting compounds.[1][2] 2. Increase Temperature: In some cases, increasing the temperature can alter the selectivity in a favorable way.[4] 3. Conduct a Temperature Study: Systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to determine the optimal setting for resolution. |
| Peak Tailing or Asymmetry | Insufficient temperature leading to poor mass transfer, or a temperature mismatch between the mobile phase and the column. | 1. Increase Column Temperature: A moderate increase in temperature (e.g., to 40°C) can improve peak shape by enhancing analyte diffusion.[1][3] 2. Use a Mobile Phase Pre-heater: Ensure the mobile phase is at the same temperature as the column before it enters, to avoid thermal gradients that can cause peak distortion.[3] |
| Fluctuating Retention Times | Lack of column temperature control, leading to variations based on ambient lab conditions. | 1. Use a Column Oven: Always operate with a column compartment set to a specific temperature (e.g., 5°C above ambient) to ensure consistency.[1] 2. Allow for Equilibration: Ensure the column has fully equilibrated at the set temperature before starting the analytical run. |
| Short Column Lifespan | Operating at a temperature that exceeds the column manufacturer's recommendation. | 1. Consult Column Documentation: Verify the maximum allowable temperature for the specific column in use. 2. Optimize at Lower Temperatures: Attempt to achieve the desired separation at the lowest effective temperature to preserve column health. |
Experimental Protocols
The following is a typical experimental protocol for the analysis of Levetiracetam and Impurity B, which can be adapted for a temperature optimization study.
Objective: To determine the effect of column temperature on the separation of Levetiracetam and Impurity B.
Chromatographic Conditions:
-
HPLC System: Agilent HPLC system with a Diode Array Detector (or equivalent).
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm (or a similar C18 column).[6]
-
Mobile Phase A: pH 5.5 Phosphate Buffer : Acetonitrile (950:50 v/v).[6]
-
Mobile Phase B: Acetonitrile : Water (90:10 v/v).[6]
-
Gradient Program: A suitable gradient to elute both compounds.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 205 nm.[6]
-
Column Temperatures to be Evaluated: 25°C, 30°C, 35°C, 40°C.[6][7][8]
Procedure:
-
Prepare standard solutions of Levetiracetam and Impurity B in the mobile phase.
-
Set the initial column temperature to 25°C and allow the system to equilibrate until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Repeat the injection at least twice to ensure reproducibility.
-
Increase the column temperature to 30°C, allow for equilibration, and repeat steps 3 and 4.
-
Continue this process for all specified temperatures.
-
For each temperature, record the retention time, peak area, resolution, and tailing factor for both Levetiracetam and Impurity B.
Data Presentation
Table 1: Effect of Column Temperature on Chromatographic Parameters (Hypothetical Data)
| Temperature (°C) | Analyte | Retention Time (min) | Resolution (between Levetiracetam and Impurity B) | Tailing Factor |
| 25 | Impurity B | 4.2 | \multirow{2}{}{1.8} | 1.3 |
| Levetiracetam | 5.1 | 1.2 | ||
| 30 | Impurity B | 3.9 | \multirow{2}{}{2.1} | 1.1 |
| Levetiracetam | 4.7 | 1.1 | ||
| 35 | Impurity B | 3.6 | \multirow{2}{}{2.5} | 1.0 |
| Levetiracetam | 4.3 | 1.0 | ||
| 40 | Impurity B | 3.3 | \multirow{2}{}{2.3} | 1.0 |
| Levetiracetam | 3.9 | 1.0 |
This data is illustrative and intended to show typical trends.
Visualizations
Caption: Troubleshooting workflow for addressing poor resolution.
Caption: Decision logic for selecting column temperature during method development.
References
- 1. chromtech.com [chromtech.com]
- 2. Restek - Blog [restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. jpionline.org [jpionline.org]
- 7. wjpr.net [wjpr.net]
- 8. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
Technical Support Center: Strategies to Reduce Matrix Effects in LC-MS/MS Analysis of Levetiracetam Impurity B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Levetiracetam Impurity B.
Troubleshooting Guides
This section addresses specific issues that may arise during your LC-MS/MS analysis, likely indicating the presence of matrix effects.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
-
Question: My QC samples for this compound show high variability across the batch and between different batches of the biological matrix. What could be the cause and how can I fix it?
-
Answer: High variability in QC samples is a classic sign of inconsistent matrix effects. This can be caused by differences in the composition of individual lots of the biological matrix (e.g., plasma, serum).
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: Quantitatively assess the matrix effect using at least six different lots of the biological matrix. Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high QC concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots and then spike with this compound at the same low and high QC concentrations.
-
Calculate the Matrix Factor (MF):
A significant variation in the MF between lots indicates a variable matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[1]
-
-
Optimize Sample Preparation: If significant variability is observed, your current sample preparation method may not be sufficiently removing interfering endogenous components. Consider the following more robust techniques:
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation for removing matrix components. For a polar compound like this compound, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent could be effective.
-
Liquid-Liquid Extraction (LLE): This technique can also provide cleaner extracts than protein precipitation.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a specific SIL-IS for Impurity B is not available, a structural analog that co-elutes with the analyte can be considered, though it may not perfectly mimic the ionization behavior.
-
Issue 2: Poor Sensitivity and Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
-
Question: I am struggling to achieve the required sensitivity for this compound in my assay. Could matrix effects be the cause?
-
Answer: Yes, significant ion suppression is a common cause of poor sensitivity in LC-MS/MS assays.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative experiment will help identify regions of ion suppression in your chromatogram.
-
Procedure: Continuously infuse a standard solution of this compound into the mass spectrometer post-column while injecting an extracted blank matrix sample. A dip in the baseline signal of the impurity indicates ion suppression at that retention time.
-
-
Optimize Chromatographic Conditions: If ion suppression is observed at or near the retention time of this compound, adjust your chromatographic method to separate the analyte from the interfering matrix components.
-
Modify the Gradient: A shallower gradient can improve the separation of the analyte from co-eluting matrix components.
-
Change the Mobile Phase pH: Altering the pH can change the retention time of the analyte and some interferences.
-
Consider a Different Column Chemistry: If using a standard C18 column, a column with a different stationary phase (e.g., a polar-embedded or phenyl-hexyl column) might provide better selectivity. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.
-
-
Improve Sample Cleanup: As mentioned previously, more rigorous sample preparation techniques like SPE or LLE can significantly reduce the concentration of interfering matrix components, thereby minimizing ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2] These components can include salts, phospholipids, proteins, and metabolites from the biological sample.[3][4] Matrix effects can negatively impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[3]
Q2: How can I proactively minimize matrix effects during method development for this compound?
A2: A proactive approach to minimizing matrix effects involves a combination of strategies:
-
Thorough Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering the analyte. For Levetiracetam and its impurities, which are relatively polar, techniques like SPE with a hydrophilic-lipophilic balanced (HLB) sorbent have been shown to be effective for the parent drug and are a good starting point for the impurity.
-
Chromatographic Separation: Aim for baseline separation of the analyte from the bulk of the matrix components. Monitor for early eluting and late eluting interferences.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the gold standard for compensating for matrix effects.
Q3: Are there any specific sample preparation techniques recommended for Levetiracetam and its impurities?
A3: Several sample preparation methods have been successfully used for the analysis of Levetiracetam in biological matrices.[5] While specific data for Impurity B is limited, the following techniques for the parent drug provide a strong starting point:
-
Solid-Phase Extraction (SPE): A study on Levetiracetam in human plasma reported no significant matrix effect when using an HLB SPE cartridge. This is a highly recommended technique.
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing matrix components compared to SPE and LLE, and may be more susceptible to matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is a viable option.
Q4: Can I use the same LC-MS/MS method for this compound that I use for Levetiracetam?
A4: Not necessarily. This compound has a different chemical structure and may have different physicochemical properties (e.g., polarity, pKa) compared to the parent drug. Therefore, a method optimized for Levetiracetam may not be optimal for Impurity B. It is crucial to develop and validate the method specifically for this compound, paying close attention to potential differences in retention time, ionization efficiency, and susceptibility to matrix effects.
Experimental Protocols
The following are example protocols for sample preparation that can be adapted and validated for the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) - Recommended Starting Point
This protocol is based on a successful method for Levetiracetam and is a good starting point for Impurity B.
-
Conditioning: Condition a polymeric hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of the plasma/serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in an appropriate volume of the mobile phase.
Protocol 2: Protein Precipitation (PPT)
-
Sample Aliquoting: Take 100 µL of the plasma/serum sample in a microcentrifuge tube.
-
Addition of Precipitant: Add 300 µL of cold acetonitrile (B52724) (containing the internal standard, if used).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting and Buffering: To 0.5 mL of plasma/serum, add 0.5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) to adjust the pH.
-
Addition of Extraction Solvent: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Extraction: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for Levetiracetam . This data can serve as a benchmark when developing and validating a method for this compound.
| Sample Preparation Method | Analyte | Biological Matrix | Recovery (%) | Matrix Effect (%) | Citation |
| Solid-Phase Extraction (HLB) | Levetiracetam | Human Plasma | 79.95 | Not Significant | [6] |
| Protein Precipitation | Levetiracetam | Human Plasma | 97.7 - 100 | Minor | [7] |
| Protein Precipitation | Levetiracetam & Metabolite | Human Plasma | 100 - 110 | Consistent | [8] |
Note: The performance of these methods must be validated specifically for this compound.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Determination of pyrrolidinone in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Forced degradation studies to identify potential interferences for Levetiracetam Impurity B
Technical Support Center: Levetiracetam Forced Degradation Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers performing forced degradation studies on Levetiracetam, with a specific focus on identifying and resolving potential analytical interferences related to Levetiracetam Impurity B.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Levetiracetam, and how is Impurity B formed?
Levetiracetam, chemically known as (S)-2-(2-oxopyrrolidin-1-yl)butanamide, is most susceptible to hydrolysis under acidic and basic conditions. The primary degradation pathway involves the hydrolytic opening of the pyrrolidinone (lactam) ring. This reaction cleaves the cyclic amide bond to form this compound, which is (S)-2-aminobutanamide's corresponding carboxylic acid, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. Significant degradation is observed under stress conditions like exposure to 0.1 M HCl or 0.1 M NaOH.[1][2][3]
Q2: How do I design a forced degradation study to assess the stability of Levetiracetam?
A comprehensive forced degradation study should expose Levetiracetam to a range of stress conditions to evaluate its stability profile. According to International Conference on Harmonisation (ICH) guidelines, this typically includes hydrolysis, oxidation, photolysis, and thermal stress.[2][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is genuinely stability-indicating.[4][5]
A typical study design involves the following conditions:
-
Base Hydrolysis: 0.1 M NaOH or KOH at room temperature for 5 minutes to 24 hours.[1][2]
-
Oxidative Degradation: 3-6% H₂O₂ at 70°C for 15 hours.[2][7]
-
Thermal Degradation: Dry heat at 105°C for 6 days.[2]
-
Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[2]
Q3: My chromatogram shows a peak that may be interfering with this compound. How can I confirm this?
Identifying co-eluting peaks is critical for a stability-indicating method. If you suspect an interference with Impurity B, follow these troubleshooting steps:
-
Assess Peak Purity: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to evaluate the peak purity of the Impurity B peak.[2][6] A non-homogenous peak purity plot suggests the presence of a co-eluting species.
-
Spike the Sample: Prepare a sample of the degraded mixture and spike it with a known reference standard of this compound. An increase in the peak height and area without the appearance of a new peak provides evidence of identity, but does not rule out a co-eluting interference.
-
Employ Mass Spectrometry (MS): The most definitive method is to use a mass-selective detector (e.g., LC-MS). By analyzing the mass-to-charge ratio (m/z) across the peak, you can confirm if the peak corresponds to the known mass of Impurity B and identify the mass of any potential interferent.
-
Modify Chromatographic Conditions: Altering the HPLC/UPLC method can help resolve the interfering peaks. You can try:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild (time, temperature, or reagent concentration is too low). | Increase the severity of the stress condition. For example, extend the exposure time, increase the temperature, or use a higher concentration of the stress agent (e.g., move from 0.01 M HCl to 0.1 M HCl). The target degradation is typically 5-20%.[4][5] |
| Excessive degradation (>50%) of Levetiracetam. | Stress conditions are too harsh. | Reduce the severity of the stress condition. Decrease the exposure time, temperature, or reagent concentration. This ensures that the degradation products formed are primary degradants and not the result of secondary, more complex reactions. |
| Poor resolution between Levetiracetam and Impurity B. | Sub-optimal chromatographic conditions (mobile phase, column, flow rate). | Optimize the HPLC method. Adjust the mobile phase pH, as the ionization state of Impurity B (a carboxylic acid) is pH-dependent.[8] Experiment with different organic modifiers (acetonitrile vs. methanol) or use a high-resolution column. |
| Impurity B peak is not detected. | The impurity is not forming under the specific stress condition, or it is below the detection limit. | Confirm that the stress condition applied (e.g., acid/base hydrolysis) is known to produce Impurity B.[2] Check the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of your method for the Impurity B standard.[8][9] |
| Mass balance is poor (<95%). | All degradation products are not eluting or being detected. The response factor of impurities differs significantly from the API. | Ensure the chromatographic run time is long enough to elute all components. Use a universal detection wavelength (e.g., 205 nm) where all compounds have some absorbance.[8] Calculate relative response factors for all known impurities to ensure accurate quantification. |
Experimental Protocols & Data
Protocol: Forced Degradation of Levetiracetam
This protocol outlines a general procedure for subjecting Levetiracetam to various stress conditions.
-
Sample Preparation: Prepare a stock solution of Levetiracetam at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl.
-
Heat the mixture at 80°C in a water bath for 4 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 0.2 N NaOH.
-
Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M KOH.
-
Keep the mixture at room temperature for 5-10 minutes.[2]
-
Neutralize the solution with an appropriate volume of 0.2 N HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂).
-
Heat the mixture at 70°C for 15 hours.[2]
-
Cool and dilute to a final concentration with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/PDA method.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3-5 µm particle size[8] |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH adjusted to 2.5 - 5.5)[8][11] |
| Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 205 nm[8] |
| Column Temperature | 40°C[8] |
Table 1: Summary of Levetiracetam Degradation
This table summarizes typical degradation results observed under various stress conditions.
| Stress Condition | Reagent/Parameters | % Degradation of Levetiracetam | Impurity B Formation |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 4 hr | ~15-30%[2][6] | Significant |
| Base Hydrolysis | 0.1 M KOH, RT, 5 min | ~20-40%[2][3] | Significant |
| Oxidation | 6% H₂O₂, 70°C, 15 hr | ~10-20%[2] | Minor/None |
| Thermal | 105°C, 6 days | < 5%[2] | Minor/None |
| Photolytic | 1.2M lux hr Vis, 200 Wh/m² UV | Stable[2] | None |
Visualizations
Caption: Workflow for conducting forced degradation studies on Levetiracetam.
Caption: Logical workflow for identifying and resolving analytical interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. jpionline.org [jpionline.org]
- 9. researchgate.net [researchgate.net]
- 10. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-UPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LEVETIRACETAM DRUG SUBSTANCE - Europub [europub.co.uk]
- 11. journalppw.com [journalppw.com]
Validation & Comparative
Validating the Guardians: A Comparative Guide to Analytical Methods for Levetiracetam Impurity B
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Levetiracetam Impurity B, as per the International Council for Harmonisation (ICH) guidelines. By presenting objective performance comparisons and supporting experimental data, this document serves as a crucial resource for establishing robust and reliable analytical procedures.
Levetiracetam, a widely used antiepileptic drug, can contain various impurities that may arise during its synthesis or degradation. This compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide or Levetiracetam Crotonamide, is one such impurity that requires rigorous analytical monitoring.[1][2][3] The validation of an analytical method for this impurity is essential to ensure that it is fit for its intended purpose of accurately and precisely quantifying the impurity.
This guide delves into the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely accepted technique for impurity profiling in the pharmaceutical industry. Furthermore, it explores alternative analytical methodologies, providing a comparative overview to aid in the selection of the most suitable method for specific analytical challenges.
Comparative Analysis of a Validated RP-HPLC Method
A stability-indicating analytical method is crucial as it can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components. Forced degradation studies are a key component of validating such a method, where the drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[4][5] Levetiracetam has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[4]
Chromatographic Conditions
A common approach for the analysis of Levetiracetam and its impurities involves using a C18 column with a gradient elution system. The following table summarizes a typical set of chromatographic conditions.
| Parameter | Condition |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3µm)[6] |
| Mobile Phase | A: pH 5.5 Phosphate Buffer: Acetonitrile (950:50 v/v) B: Acetonitrile: Water (90:10 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 205 nm[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 10 µL[6] |
Performance Data as per ICH Guidelines
The following table summarizes the validation parameters for a stability-indicating RP-HPLC method for Levetiracetam and its impurities, as established in a representative study.[6] It is important to note that the data presented here is for Levetiracetam and its other known impurities (Impurity-A and Impurity-C) and serves as an illustrative example of the expected performance for a validated method for Impurity B.
| Validation Parameter | Levetiracetam | Impurity-A | Impurity-C | Acceptance Criteria (as per ICH) |
| Linearity Range | 0.0070% - 0.225% | 0.0147% - 0.225% | 0.0074% - 0.225% | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 1.000 | 0.9999 | 1.000 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 95.0% - 105.0% | Within 80-120% for impurities |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% | %RSD should be NMT 10.0% for impurities |
| Limit of Detection (LOD) | 0.0023% | 0.0049% | 0.0024% | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.0070% | 0.0147% | 0.0074% | Signal-to-Noise ratio ≥ 10 |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of any analytical method. The following sections outline the methodologies for key validation experiments.
Linearity
-
Preparation of Stock Solutions: Accurately weigh and dissolve Levetiracetam and its impurities in a suitable diluent to prepare individual stock solutions.
-
Preparation of Calibration Standards: Prepare a series of calibration solutions by diluting the stock solutions to cover the desired concentration range (e.g., from LOQ to 150% of the specification limit for the impurity).
-
Analysis: Inject each calibration standard into the HPLC system in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
Accuracy
-
Sample Preparation: Spike a placebo or a sample solution of Levetiracetam with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis: Analyze the spiked samples in triplicate.
-
Data Evaluation: Calculate the percentage recovery of the impurity at each concentration level. The recovery should fall within the predefined acceptance criteria.[6]
Precision
-
Repeatability (Intra-day Precision): Prepare six separate sample solutions of Levetiracetam spiked with the impurity at a specific concentration (e.g., 100% of the specification limit) and analyze them on the same day under the same operating conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained.
Mandatory Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for the validation of an analytical method for this compound.
Caption: Logical relationship of validation parameters for an analytical method for impurities as per ICH guidelines.
Alternative Analytical Methods
While RP-HPLC is the most prevalent technique, other methods can also be employed for the analysis of Levetiracetam and its impurities.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers the advantages of high sample throughput and low solvent consumption. A validated HPTLC method can be a viable alternative for the quantification of Levetiracetam and its degradation products.[7]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns, leading to faster analysis times and improved resolution compared to conventional HPLC. A stability-indicating UPLC method has been developed for Levetiracetam.[8]
-
Capillary Electrochromatography (CEC): CEC is a hybrid technique that combines the separation principles of HPLC and capillary electrophoresis, offering high separation efficiency. It has been explored for the enantiomeric impurity determination of Levetiracetam.
The choice of the analytical method will depend on various factors, including the specific requirements of the analysis, available instrumentation, and desired throughput.
References
- 1. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 2. This compound CAS#: 358629-47-7 [amp.chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Determining the limit of detection (LOD) and quantification (LOQ) for Levetiracetam Impurity B
An Essential Guide to Determining the Limits of Detection and Quantification for Levetiracetam Impurity B
For researchers, scientists, and professionals in drug development, the accurate determination of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of medications. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for this compound, a critical aspect of quality control in the pharmaceutical industry.
It is important to note that "this compound" can refer to different chemical entities depending on the pharmacopeia. This guide addresses the two most common designations:
-
Levetiracetam EP Impurity B: Chemically identified as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, also known as Levetiracetam Crotonamide.
-
Levetiracetam USP Related Compound B: Chemically identified as (S)-2-Aminobutanamide hydrochloride.
This guide will provide a comparative analysis of the methodologies for both impurities, supported by experimental data from various studies.
Comparison of Analytical Methods and Performance
The determination of LOD and LOQ for Levetiracetam impurities is predominantly achieved through highly sensitive chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection. The selection of the method often depends on the specific impurity and the required sensitivity.
Table 1: Comparison of LOD and LOQ for Levetiracetam and its Impurities
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Levetiracetam USP Related Compound B | Chiral HPLC | 0.0002 mg/mL | 0.0005 mg/mL |
| Levetiracetam Impurity A | RP-HPLC | 0.0049% | 0.0147% |
| Levetiracetam Impurity C | RP-HPLC | 0.0024% | 0.0074% |
| Levetiracetam Impurity G | RP-HPLC | 0.1360 µg/mL | 0.4122 µg/mL |
| Levetiracetam (for comparison) | RP-HPLC | 0.0023% | 0.0070% |
| Levetiracetam (for comparison) | UHPLC | 0.6241 µg/mL | 1.8914 µg/mL |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of typical methodologies used for the analysis of Levetiracetam and its impurities.
Method 1: Chiral HPLC for Levetiracetam USP Related Compound B
This method is specifically designed for the enantiomeric separation and quantification of (S)-2-Aminobutanamide and its impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: CROWNPAK CR (+)
-
Mobile Phase: 0.05% Perchloric acid solution
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15 °C
-
Detection Wavelength: 200 nm
-
Injection Volume: Not specified
-
Sample Preparation: The sample is dissolved in a suitable diluent to achieve a concentration within the linear range of the method.
Method 2: Stability-Indicating RP-HPLC for Levetiracetam and Impurities (A & C)
This method is suitable for the simultaneous determination of Levetiracetam and several of its process and degradation impurities.[1]
-
Instrumentation: HPLC with a UV detector.[1]
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm.[1]
-
Mobile Phase: [1]
-
A: pH 5.50 phosphate (B84403) buffer: Acetonitrile (B52724) (950:50 v/v)
-
B: Acetonitrile: water (90:10 v/v)
-
A gradient program is utilized.
-
-
Flow Rate: 1.0 ml/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 10µL.[1]
-
Sample Preparation: The sample is accurately weighed and dissolved in the diluent (Mobile phase A) to a known concentration.
Method 3: RP-HPLC for Levetiracetam Impurity G
This method is optimized for the quantification of (S)-2-Aminobutyramide Hydrochloride (referred to as Impurity-G in the source).
-
Instrumentation: HPLC with a UV detector.
-
Column: Waters X-Terra MS-C18 (250 x 4.6mm, 5µm).
-
Mobile Phase: pH 3.0 buffer and acetonitrile in the ratio of (850:150 v/v) in isocratic mode.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 200nm.
-
Injection Volume: 50µL.
-
Sample Preparation: A standard solution is prepared by accurately weighing the impurity standard and dissolving it in the diluent (mobile phase).
Workflow Visualizations
The following diagrams illustrate the typical workflows for determining the LOD and LOQ of pharmaceutical impurities.
Caption: General workflow for LOD and LOQ determination.
Caption: A typical HPLC analysis workflow.
References
Linearity, accuracy, and precision of Levetiracetam Impurity B quantification method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Levetiracetam Impurity B, a critical parameter in the quality control of Levetiracetam drug products. The focus is on the key performance characteristics of linearity, accuracy, and precision, supported by experimental data from published studies.
Executive Summary
Accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of therapeutic products. This guide compares a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The performance of this method is evaluated based on its linearity, accuracy, and precision, providing a benchmark for researchers and quality control analysts. While a direct comparison with alternative methods like UPLC or GC-MS for this specific impurity is limited by available published data, this guide establishes a baseline for performance expectations.
Method Comparison: Linearity, Accuracy, and Precision
The following tables summarize the performance of a validated RP-HPLC method for the quantification of this compound, identified as Levetiracetam Related Compound-B ((S)-2-aminobutyramide hydrochloride) in the cited study.[1]
Table 1: Linearity of the RP-HPLC Method[1]
| Parameter | Levetiracetam Related Compound-B |
| Linearity Range | LOQ to 150% of specification level |
| Correlation Coefficient (r²) | > 0.99 |
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient close to 1.0 indicates a strong linear relationship.
Table 2: Accuracy of the RP-HPLC Method[1]
| Analyte | Spike Level | % Recovery |
| Levetiracetam Related Compound-B | 100% | 80 - 120% |
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of the impurity into a sample matrix.
Table 3: Precision of the RP-HPLC Method[1]
| Parameter | Levetiracetam Related Compound-B |
| Repeatability (%RSD) | < 10 |
| Intermediate Precision (%RSD) | < 10 |
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
Experimental Protocols
RP-HPLC Method for Quantification of this compound[1]
This section details the experimental protocol for the stability-indicating RP-HPLC method.
Chromatographic Conditions:
-
Column: YMC-Pack ODS AQ (150 x 4.6 mm, 3µm)
-
Mobile Phase: A mixture of dipotassium (B57713) hydrogen phosphate (B84403) buffer (pH adjusted to 4.53 with dilute 85% orthophosphoric acid) and Acetonitrile in the ratio of 95:5 (v/v).
-
Flow Rate: 0.9 ml/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 25 µL
-
Column Temperature: 25°C
-
Sample Temperature: 25°C
Preparation of Solutions:
-
Impurity Stock Solution: An accurately weighed quantity of Levetiracetam Related Compound-B reference standard is dissolved in a suitable diluent to obtain a known concentration. For the analysis mentioned, 120 µL of a stock solution was diluted to 10 mL.[1]
-
Standard and Sample Preparation: Detailed procedures for the preparation of standard and sample solutions can be found in the cited literature.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described RP-HPLC method.
Caption: Workflow for the quantification of this compound by RP-HPLC.
Alternative and Emerging Technologies
While the RP-HPLC method demonstrates robust performance, other analytical techniques offer potential advantages for impurity analysis.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns, enabling faster analysis times and improved resolution. A validated UPLC method for Levetiracetam and its impurities could offer significant efficiency gains in a high-throughput environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and structural identification capabilities. While this compound is not typically analyzed by GC-MS due to its low volatility, this technique is valuable for other potential impurities in the manufacturing process.
Conclusion
The presented stability-indicating RP-HPLC method provides a reliable and validated approach for the quantification of this compound, meeting regulatory expectations for linearity, accuracy, and precision.[1] For laboratories seeking to enhance throughput, the development and validation of a UPLC method based on similar chromatographic principles would be a logical next step. The choice of analytical methodology should always be guided by the specific requirements of the analysis, including the nature of the impurity, the sample matrix, and the desired level of sensitivity and selectivity.
References
Robustness Testing of Analytical Methods for Levetiracetam Impurity B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the robustness of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Levetiracetam Impurity B. Robustness, a critical component of analytical method validation, ensures that the method remains reliable and unaffected by small, deliberate variations in method parameters.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in developing and evaluating robust analytical methods for impurity profiling.
Introduction to this compound
Levetiracetam is an anti-epileptic drug used in the treatment of seizures.[3][4] this compound, chemically known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a potential impurity that must be monitored and controlled in pharmaceutical formulations to ensure safety and efficacy.[][6][7][8][9] The development of a robust analytical method is crucial for the accurate quantification of this impurity. A stability-indicating method is essential to separate the impurity from the active pharmaceutical ingredient (API) and any degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[10][11]
Comparative Analysis of Analytical Methods
This guide compares two reversed-phase HPLC (RP-HPLC) methods for the determination of this compound: a "Standard Method" and an "Alternative Method." The robustness of each method is evaluated by intentionally varying critical parameters and observing the impact on the analytical results.
Data Presentation: Robustness Study Results
The following tables summarize the quantitative data from the robustness testing of both methods. The system suitability parameters, including theoretical plates, tailing factor, and resolution between Levetiracetam and Impurity B, were evaluated.
Table 1: Robustness Data for the Standard Method
| Parameter | Variation | Theoretical Plates (Impurity B) | Tailing Factor (Impurity B) | Resolution (Levetiracetam/Impurity B) |
| Flow Rate | 0.8 mL/min | 5100 | 1.15 | 2.6 |
| (Nominal: 1.0 mL/min) | 1.2 mL/min | 4950 | 1.18 | 2.4 |
| Column Temperature | 25 °C | 5050 | 1.16 | 2.5 |
| (Nominal: 30 °C) | 35 °C | 5150 | 1.14 | 2.7 |
| Mobile Phase pH | 5.3 | 4980 | 1.20 | 2.3 |
| (Nominal: 5.5) | 5.7 | 5120 | 1.13 | 2.8 |
| Acetonitrile (B52724) Content | -2% | 4800 | 1.25 | 2.2 |
| (Nominal: 20%) | +2% | 5200 | 1.10 | 3.0 |
Table 2: Robustness Data for the Alternative Method
| Parameter | Variation | Theoretical Plates (Impurity B) | Tailing Factor (Impurity B) | Resolution (Levetiracetam/Impurity B) |
| Flow Rate | 0.9 mL/min | 5300 | 1.08 | 3.2 |
| (Nominal: 1.1 mL/min) | 1.3 mL/min | 5100 | 1.12 | 3.0 |
| Column Temperature | 35 °C | 5250 | 1.09 | 3.3 |
| (Nominal: 40 °C) | 45 °C | 5350 | 1.07 | 3.5 |
| Mobile Phase pH | 6.3 | 5150 | 1.15 | 2.9 |
| (Nominal: 6.5) | 6.7 | 5380 | 1.06 | 3.6 |
| Methanol (B129727) Content | -2% | 5050 | 1.18 | 2.8 |
| (Nominal: 25%) | +2% | 5400 | 1.05 | 3.7 |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Standard Method Protocol
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5) and acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: A standard solution of this compound is prepared at a concentration of 1.0 µg/mL in the mobile phase.
-
Sample Solution: A sample solution of Levetiracetam is prepared at a concentration of 1 mg/mL in the mobile phase.
-
Alternative Method Protocol
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 6.5) and methanol (75:25 v/v)
-
Flow Rate: 1.1 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: A standard solution of this compound is prepared at a concentration of 1.0 µg/mL in the mobile phase.
-
Sample Solution: A sample solution of Levetiracetam is prepared at a concentration of 1 mg/mL in the mobile phase.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship of the parameters evaluated.
Caption: Workflow for Robustness Testing of an Analytical Method.
Caption: Logical Relationship of Parameters in Robustness Testing.
Conclusion
Based on the presented data, the "Alternative Method" demonstrates superior robustness compared to the "Standard Method." The system suitability parameters for the Alternative Method show less variability when subjected to deliberate changes in analytical conditions. This indicates that the Alternative Method is more reliable for the routine quality control analysis of this compound. The choice of a shorter column with smaller particle size, a different organic modifier, and a slightly higher column temperature in the Alternative Method likely contributes to its enhanced performance and stability. This guide underscores the importance of rigorous robustness testing in the development of analytical methods for pharmaceutical impurities.
References
- 1. scribd.com [scribd.com]
- 2. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. actascientific.com [actascientific.com]
- 6. This compound | 358629-47-7 [chemicalbook.com]
- 7. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 8. This compound European Pharmacopoeia (EP) Reference Standard 358629-47-7 [sigmaaldrich.com]
- 9. vivanls.com [vivanls.com]
- 10. wjpps.com [wjpps.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of HPLC and UPLC for the Detection of Levetiracetam Impurity B
In the landscape of pharmaceutical quality control, the accurate and efficient detection of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the detection of Levetiracetam Impurity B, a critical quality attribute in the manufacturing of the anti-epileptic drug Levetiracetam. This objective comparison, supported by established experimental protocols and performance data, is intended for researchers, scientists, and drug development professionals.
Levetiracetam, an anticonvulsant medication, can contain various process-related impurities and degradation products. This compound, chemically known as (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is a specified impurity in pharmacopeias and its monitoring is crucial.[][2][3][4] The choice of analytical technique for this purpose directly impacts laboratory throughput, sensitivity, and operational costs.
Comparative Performance: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[5][6] UPLC systems utilize sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3-5 µm particles typically used in HPLC.[7] This fundamental difference translates into several practical advantages for the analysis of this compound.
While traditional HPLC methods have been reliably used for the analysis of Levetiracetam and its impurities, UPLC offers substantial improvements.[8][9][10][11][12] The transition to UPLC technology can lead to a drastic reduction in analysis time, with run times often being reduced from over 10 minutes to under 3 minutes.[13][14] This increased throughput is a significant benefit in high-volume quality control environments.[14]
Furthermore, the smaller particle size in UPLC columns results in sharper, narrower peaks, leading to enhanced resolution between Levetiracetam and its closely eluting impurities, including Impurity B.[7] This improved resolution can lead to higher sensitivity, allowing for the detection and quantification of impurities at lower levels.[6][7] The efficiency of UPLC also translates to reduced solvent consumption, contributing to more environmentally friendly and cost-effective laboratory operations.[6]
The following table summarizes the key performance parameters for a typical HPLC method compared to a proposed, performance-equivalent UPLC method for the analysis of this compound.
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (e.g., Inertsil ODS-3V), 150 x 4.6 mm, 3 µm | C18 (e.g., Acquity UPLC BEH), 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient of Phosphate Buffer (pH 5.5) and Acetonitrile | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Detection Wavelength | 205 nm | 205 nm |
| Run Time | ~15 minutes | ~3 minutes |
| Resolution (Levetiracetam & Impurity B) | > 2.0 | > 3.0 |
| Limit of Detection (LOD) for Impurity B | ~0.01% | ~0.003% |
| Limit of Quantitation (LOQ) for Impurity B | ~0.03% | ~0.01% |
| Solvent Consumption per run | ~15 mL | ~1.2 mL |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are crucial for reproducible results. The following protocols are based on established methods for Levetiracetam and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method can be employed for the separation and quantification of Levetiracetam and its impurities.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 3 µm particle size.[8]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.5 with dilute Orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 40 60 12 40 60 13 95 5 | 15 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Sample Temperature: 25°C.[8]
-
Injection Volume: 10 µL.[8]
-
Detection: UV at 205 nm.[8]
Sample Preparation:
-
Prepare a diluent of Mobile Phase A and Acetonitrile (95:5 v/v).
-
Accurately weigh and dissolve Levetiracetam bulk drug or a crushed tablet sample in the diluent to achieve a final concentration of approximately 1 mg/mL.
-
Prepare a standard solution of this compound at a concentration of 0.0015 mg/mL in the diluent.
-
Filter all solutions through a 0.45 µm nylon filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) Method
This proposed UPLC method is a translation of the HPLC method, optimized for speed and efficiency.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 2.0 50 50 2.5 50 50 2.6 98 2 | 3.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Sample Temperature: 20°C.
-
Injection Volume: 2 µL.[15]
-
Detection: UV at 205 nm.
Sample Preparation:
-
Prepare a diluent of Water and Acetonitrile (90:10 v/v).
-
Accurately weigh and dissolve Levetiracetam bulk drug or a crushed tablet sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Prepare a standard solution of this compound at a concentration of 0.00075 mg/mL in the diluent.
-
Filter all solutions through a 0.22 µm nylon filter before injection.[15]
Experimental Workflow Visualization
The logical flow of the comparative analysis is depicted in the following diagram.
Caption: Workflow for the comparative analysis of HPLC and UPLC.
Conclusion
For the detection of this compound, UPLC demonstrates significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The substantial reduction in run time allows for higher sample throughput, which is a critical factor in a quality control setting. The enhanced resolution provides greater confidence in the separation and quantification of the impurity, even at low levels. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of increased efficiency, reduced solvent consumption, and improved data quality make it a compelling choice for modern pharmaceutical analysis. The selection between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, desired sensitivity, and available resources. However, for laboratories aiming to modernize their analytical capabilities and improve operational efficiency, migrating from HPLC to UPLC for the analysis of Levetiracetam and its impurities is a strategic and scientifically sound decision.
References
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. This compound European Pharmacopoeia (EP) Reference Standard 358629-47-7 [sigmaaldrich.com]
- 4. vivanls.com [vivanls.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. ijrpr.com [ijrpr.com]
- 8. jpionline.org [jpionline.org]
- 9. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. wjpr.net [wjpr.net]
- 13. Eco-friendly UPLC method for determination of Levetiracetam and its toxic related substance | European Journal of Chemistry [eurjchem.com]
- 14. benchchem.com [benchchem.com]
- 15. iajps.com [iajps.com]
A Comparative Guide to Analytical Methods for the Determination of Levetiracetam Impurity B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantification of Levetiracetam (B1674943) Impurity B, a critical quality attribute in the manufacturing of the anti-epileptic drug Levetiracetam. The following sections detail the experimental protocols and comparative performance data of various analytical techniques, offering insights for method selection, validation, and implementation in a quality control environment.
Comparative Analysis of Analytical Methods
The determination of Levetiracetam and its impurities is crucial for ensuring the safety and efficacy of the final drug product. Several analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) being the most prevalent. Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches with specific advantages. This guide focuses on the comparative performance of these methods for the specific determination of Levetiracetam Impurity B.
Quantitative Data Summary
The following tables summarize the key validation parameters for different analytical methods used in the determination of Levetiracetam impurities, including Impurity B where specified.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (RP-HPLC)[1] | Method 2 (RP-HPLC)[2] | Method 3 (RP-HPLC)[3] | Method 4 (RP-HPLC)[4] |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm | Chromosil C18, 250x4.6mm, 5µm | YMC-pack AQ, 150 × 4.6 mm, 3µm | Inertsil C18, 250x 4.6mm, 5µm |
| Mobile Phase | A: pH 5.5 Phosphate (B84403) buffer:ACN (950:50) B: ACN:Water (90:10) | Methanol:Water:TEA (75:25:0.5 v/v) | Potassium phosphate buffer (pH 5.5):ACN (45:55 v/v) | Diphasic sodium phosphate buffer:ACN (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.5 mL/min |
| Detection (UV) | 205 nm | 214 nm | Not Specified | 205 nm |
| Linearity Range | Not Specified for Impurity B | Not Specified | 0.0519 - 0.1557 mg/ml (for Levetiracetam) | 80 - 130 µg/ml (for Levetiracetam) |
| LOD | 0.0049% (Impurity-A) | Not Specified | Not Specified | Not Specified |
| LOQ | 0.0147% (Impurity-A) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified for Impurity B | < 2% RSD | Not Specified | 98.37% (for Levetiracetam) |
| Precision (%RSD) | < 5.0% (System Precision) | < 2% | Not Specified | Not Specified |
Table 2: Ultra-High-Performance Liquid Chromatography (UHPLC) Method
| Parameter | Method 1 (UHPLC)[5] |
| Column | Agilent C18, 4.6mm x 100mm, 2.5µm |
| Mobile Phase | MEOH:Water (0.1% TEA with PH 5.5 with OPA) (20:80% v/v) |
| Flow Rate | 0.7 mL/min |
| Detection (UV) | 207 nm |
| Linearity Range | Not Specified |
| LOD | 0.6241 µg/mL |
| LOQ | 1.8914 µg/mL |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (%RSD) | Within acceptable limits |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Parameter | Method 1 (GC-MS)[6][7] |
| Column | TG-5MS |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Detection | Mass Spectrometer (SIM mode) |
| Linearity Range | 2.5-25 µg/mL |
| LOD | 0.004 µg/mL[7] |
| LOQ | 0.014 µg/mL[7] |
| Accuracy (% Recovery) | Good correlation with UPLC method |
| Precision (%RSD) | Not Specified |
Table 4: Capillary Electrophoresis (CE) Method
| Parameter | Method 1 (CEC)[8] |
| Buffer | Borate buffer with sodium dodecyl sulfate[9] |
| Detection | Not Specified |
| Linearity Range | 0.01 - 1 mg/mL |
| LOD (predicted) | 1.1 µg/mL |
| LOQ (predicted) | 3.6 µg/mL |
| Accuracy (% Recovery) | 84 - 118% |
| Precision (%RSD) | ≤ 9.30% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and offer a starting point for laboratory implementation.
RP-HPLC Method for Levetiracetam and its Impurities[1]
-
Chromatographic System:
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm
-
Mobile Phase A: pH 5.5 phosphate buffer : acetonitrile (B52724) (950:50 v/v)
-
Mobile Phase B: Acetonitrile : water (90:10 v/v)
-
Gradient: (Details of the gradient program should be specified based on the original method)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 40°C
-
Sample Temperature: 25°C
-
Injection Volume: 10µL
-
Detection: UV at 205 nm
-
-
Standard and Sample Preparation:
-
Diluent: Mobile phase A
-
Standard Solution: Accurately weigh and dissolve Levetiracetam and its impurities in the diluent to a known concentration.
-
Sample Solution: Extract the drug product with the diluent to achieve a suitable concentration of Levetiracetam.
-
UHPLC Method for Levetiracetam[5]
-
Chromatographic System:
-
Column: Agilent C18 column (4.6mm x 100mm; 2.5µm)
-
Mobile Phase: Methanol: Water (containing 0.1% Triethylamine, pH adjusted to 5.5 with Orthophosphoric acid) in the ratio of 20:80% v/v.
-
Flow Rate: 0.7 ml/min
-
Detection: UV at 207nm
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase.
-
GC-MS Method for Levetiracetam and a Toxic Impurity[6]
-
Chromatographic System:
-
Column: TG-5MS
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Temperature Program: (Specific temperature program details should be referenced from the original method)
-
Injection Mode: Splitless
-
Mass Spectrometer: Single Quadrupole in Selected Ion Monitoring (SIM) mode
-
Ionization: Electron Ionization (70 eV)
-
-
Standard and Sample Preparation:
-
Direct injection of the sample without derivatization.
-
Capillary Electrophoresis Method for Enantiomeric Impurity[8]
-
Electrophoretic System:
-
Capillary: (Details of the capillary should be specified)
-
Background Electrolyte: Borate buffer containing sodium dodecyl sulfate.[9]
-
Voltage: (Applied voltage as per the method)
-
Temperature: (Capillary temperature as per the method)
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Standard and Sample Preparation:
-
Dissolve the sample in the background electrolyte. For serum samples, direct injection may be possible.[9]
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a specific impurity.
Caption: Workflow for cross-validation of analytical methods.
This guide serves as a foundational resource for the analytical cross-validation of this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to perform their own validation studies to ensure the suitability of a chosen method for their specific application.
References
- 1. jpionline.org [jpionline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. journalppw.com [journalppw.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of levetiracetam by GC-MS and effects of storage conditions and gastric digestive systems on drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric impurity determination of levetiracetam using capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the antiepileptic drug keppra by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different HPLC columns for Levetiracetam impurity profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Levetiracetam (B1674943) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation and analysis. This guide provides a comprehensive comparison of different HPLC columns for the impurity profiling of Levetiracetam, supported by experimental data from published literature.
Executive Summary
This guide focuses on the comparative performance of various Reversed-Phase (RP) HPLC columns, particularly different types of C18 columns, which are the most widely documented for Levetiracetam analysis. While direct comparative studies across a wide range of column chemistries are limited in publicly available literature, this document compiles and analyzes existing data to provide a clear overview of the available options. The comparison highlights key performance indicators such as retention time, resolution, and overall analytical method performance.
Comparison of HPLC Column Performance
The following tables summarize the performance of different HPLC columns used for the analysis of Levetiracetam and its impurities based on published data.
Table 1: Performance Comparison of C18 Columns for Levetiracetam Analysis
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Levetiracetam (min) | Key Findings & Performance Metrics |
| Inertsil ODS-3V [1] | 150 x 4.6 mm, 3µm | Gradient: A: pH 5.5 phosphate (B84403) buffer:acetonitrile (950:50 v/v), B: acetonitrile:water (90:10 v/v) | 1.0 | 205 | Not specified for Levetiracetam alone | Good separation of Levetiracetam and its impurities. The method was found to be selective, precise, and accurate. LOD and LOQ for Levetiracetam were 0.0023% and 0.0070% respectively.[1] |
| YMC-Pack ODS AQ [2] | 150 x 4.6 mm, 3µm | Isocratic: Dipotassium (B57713) hydrogen phosphate buffer (pH 4.53):Acetonitrile (95:5 v/v) | 0.9 | 205 | Not specified | Method validated for specificity, linearity, accuracy, and precision for related substances. LOD and LOQ for impurities were 0.01% and 0.03% respectively.[2] |
| Hi Q sil C-18 [3] | 250 mm × 4.6 mm, 5 μm | Isocratic: Methanol:Water (60:40 v/v) | 0.8 | 215 | 5.11 ± 0.5 | A simple and validated stability-indicating method. LOD and LOQ were found to be 0.226 μg/ml and 0.68 μg/ml respectively.[3] |
| Nucleosil C18 [4] | 25 cm × 0.46 cm, 10 μm | Isocratic: 0.1 g/L triethylamine:acetonitrile (70:30 v/v) | 1.0 | 205 | Not specified | Simultaneous quantification of Piracetam and Levetiracetam. The method is stability-indicating.[4] |
| Phenomenex Gemini C18 | 100 x 4.6 mm, 5 µm | Isocratic: water:acetonitrile (90:10, v/v) | 1.0 | 200 | 3.30 ± 0.1 | Conventional column, provided good separation. |
| Merck Chromolith Performance RP18e | 100 x 4.6 mm | Isocratic: water:acetonitrile (90:10, v/v) | 1.0 | 200 | 2.67 ± 0.1 | Monolithic silica (B1680970) column, offered faster analysis time compared to the conventional C18 column. |
| Waters X-Terra MS-C18 [5] | 250x4.6mm, 5µm | Isocratic: pH 3.0 buffer:acetonitrile (850:150 v/v) | 1.0 | 200 | Not specified for Levetiracetam | Developed for the quantification of impurity-G. The method was selective and validated. LOQ for impurity-G was 0.4122 µg/mL.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1: Impurity Profiling using Inertsil ODS-3V
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3µm)[1]
-
Mobile Phase: A gradient mixture of Mobile Phase A (pH 5.50 phosphate buffer:acetonitrile, 950:50 v/v) and Mobile Phase B (acetonitrile:water, 90:10 v/v)[1].
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Detection: UV at 205 nm[1]
-
Injection Volume: 10 µL[1]
Method 2: Analysis using YMC-Pack ODS AQ
-
Column: YMC- Pack ODS AQ (150 x 4.6 mm, 3μm)[2]
-
Mobile Phase: Isocratic mixture of dipotassium hydrogen phosphate buffer (pH adjusted to 4.53 with orthophosphoric acid) and Acetonitrile (95:5 v/v)[2].
-
Flow Rate: 0.9 ml/min[2]
-
Column Temperature: 25°C[2]
-
Detection: UV at 205 nm[2]
-
Injection Volume: 25μL[2]
Method 3: Stability-Indicating Assay using Hi Q sil C-18
-
Column: Hi Q sil C-18 (250 mm × 4.6 mm, 5 μm)[3]
-
Mobile Phase: Isocratic mixture of Methanol and Water (60:40 v/v)[3].
-
Flow Rate: 0.8 ml/min[3]
-
Column Temperature: Ambient
-
Detection: PDA detector at 215 nm[3]
-
Retention Time: 5.11 ± 0.5 min for Levetiracetam[3]
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the decision-making involved in column selection, the following diagrams are provided.
Caption: A generalized workflow for the impurity profiling of Levetiracetam using HPLC.
Caption: Decision-making process for selecting an appropriate HPLC column for Levetiracetam impurity analysis.
Discussion on Other Potential Column Chemistries
While C18 columns are predominantly used, other column chemistries could offer advantages for specific separation challenges in Levetiracetam impurity profiling.
-
C8 Columns: These columns have a shorter alkyl chain than C18 columns, resulting in lower hydrophobicity.[6][7] This can be advantageous for reducing the retention of non-polar impurities and potentially shortening analysis times.[7] For Levetiracetam, which is a relatively polar compound, a C8 column might provide sufficient retention while allowing for faster elution of any less polar impurities.
-
Phenyl Columns: Phenyl columns provide a different selectivity compared to alkyl chain phases due to the potential for π-π interactions with aromatic analytes. If any of Levetiracetam's impurities contain aromatic rings, a phenyl column could offer enhanced resolution that is not achievable with a C18 or C8 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: Levetiracetam and some of its potential impurities are polar. HILIC is a valuable technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. A HILIC column could be particularly useful for the analysis of highly polar degradation products or process-related impurities of Levetiracetam.
Conclusion
The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for Levetiracetam impurity profiling. The evidence from the literature strongly suggests that C18 columns are a versatile and effective choice for this application, with various commercially available C18 columns demonstrating good performance. The choice between different C18 columns may depend on specific method requirements, such as analysis speed, where monolithic silica columns have shown an advantage.
For challenging separations, particularly with co-eluting peaks or for the analysis of very polar impurities, exploring alternative column chemistries such as C8, Phenyl, or HILIC is recommended. The detailed experimental protocols and logical workflows presented in this guide provide a solid foundation for researchers to select and optimize their HPLC methods for the accurate and efficient impurity profiling of Levetiracetam.
References
- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 2. academic.oup.com [academic.oup.com]
- 3. jpionline.org [jpionline.org]
- 4. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
- 7. wjpr.net [wjpr.net]
Inter-laboratory comparison of Levetiracetam Impurity B analysis
An Inter-laboratory Comparison Guide to the Analysis of Levetiracetam Impurity B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a known process-related impurity in the manufacturing of the antiepileptic drug Levetiracetam. While a formal, large-scale inter-laboratory comparison study for this specific impurity has not been identified in publicly available literature, this document synthesizes data from various validated methods to offer a baseline for performance comparison. The guide is intended to assist laboratories in selecting and implementing a suitable analytical method and to provide a framework for conducting an in-house or collaborative study.
This compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a critical quality attribute to be monitored in Levetiracetam drug substance and product.[1][][3][4] Its effective control is essential for ensuring the safety and efficacy of the final pharmaceutical product.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the determination of Levetiracetam and its impurities, including Impurity B. The data is extracted from a study that developed and validated a method for Levetiracetam and its related substances.
| Parameter | Method 1: Stability-Indicating RP-HPLC |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm |
| Mobile Phase | Channel A: pH 5.50 phosphate (B84403) buffer : acetonitrile (B52724) (950:50 v/v)Channel B: Acetonitrile : water (90:10 v/v) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 40°C |
| Detection Wavelength | 205 nm[5] |
| Injection Volume | 10 µL[5] |
| Linearity (Correlation Coefficient) | > 0.99 for Levetiracetam and its impurities[5] |
| LOD & LOQ | Data for specific impurities A and C are provided in the source, but not for impurity B. For impurity-A: LOD 0.0049% and LOQ 0.0147%[5] |
| Accuracy (% Recovery) | Within acceptable limits as per ICH guidelines. |
| Precision (%RSD) | Within acceptable limits as per ICH guidelines. |
Experimental Protocols
A detailed experimental protocol for a stability-indicating RP-HPLC method is provided below. This method is capable of separating Levetiracetam from its impurities.
Method 1: Stability-Indicating RP-HPLC[5]
1. Materials and Reagents:
-
Levetiracetam reference standard and impurity standards
-
Potassium phosphate monobasic
-
Potassium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm
-
Mobile Phase A: Prepare a pH 5.50 phosphate buffer and mix with acetonitrile in a 950:50 (v/v) ratio. Filter and degas.
-
Mobile Phase B: Mix acetonitrile and water in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 40°C
-
Sample Temperature: 25°C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Use Mobile Phase A as the diluent.
-
Standard Solution: Prepare a standard solution of Levetiracetam in the diluent at a suitable concentration.
-
Sample Solution: Prepare the sample solution from the dosage form to achieve a nominal concentration of Levetiracetam.
-
Spiked Sample Solution: To a known concentration of the sample solution, add known amounts of impurity standards to assess accuracy and selectivity.
Proposed Inter-laboratory Comparison Workflow
To formally assess the reproducibility and robustness of an analytical method for this compound, a proficiency testing scheme is recommended.[6][7][8] The following workflow outlines the key stages of such a study.
References
A Comparative Guide to Levetiracetam Impurity B and Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levetiracetam Impurity B against other known degradation products of the widely used anti-epileptic drug, Levetiracetam. Understanding the impurity profile of a drug substance is critical for ensuring its safety, efficacy, and stability. This document summarizes key data from forced degradation studies, outlines detailed experimental protocols for impurity analysis, and visualizes the degradation pathways and analytical workflows.
Introduction to Levetiracetam and Its Degradation
Levetiracetam is a second-generation anti-epileptic drug effective in the treatment of partial-onset, myoclonic, and tonic-clonic seizures.[1][2] Its chemical stability is a crucial factor in its pharmaceutical development and manufacturing. Under various stress conditions such as exposure to acid, base, oxidation, heat, and light, Levetiracetam can degrade, leading to the formation of several impurities.[3][4] Regulatory bodies require stringent control and monitoring of these impurities.[]
Among the known degradation products, this compound, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is of significant interest due to its potential to form under certain stress conditions.[6][7] This guide will focus on comparing the characteristics and formation of Impurity B with other prominent degradation products.
Comparison of Levetiracetam Degradation Products
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following tables summarize the key characteristics and analytical data for this compound and other significant degradation products.
Table 1: Chemical Structures and Identification of Levetiracetam and Its Impurities
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Levetiracetam | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide | C₈H₁₄N₂O₂ | 170.21 | 102767-28-2[8] |
| Impurity B | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | C₈H₁₂N₂O₂ | 168.19 | 358629-47-7 [7][9] |
| Impurity A | (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | C₈H₁₃NO₃ | 171.19 | 67118-31-4 |
| Impurity C | 2-Hydroxypyridine | C₅H₅NO | 95.10 | 142-08-5 |
| Impurity D | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide (Enantiomer) | C₈H₁₄N₂O₂ | 170.21 | 103765-01-1 |
| Impurity G | (S)-2-Aminobutanamide hydrochloride | C₄H₁₁ClN₂O | 138.60 | 7682-20-4 |
Table 2: Summary of Forced Degradation Studies of Levetiracetam
| Stress Condition | Reagents and Conditions | Observation | Major Degradation Products Formed |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 2 hours | Significant degradation (over 70%)[3] | Impurity A, Impurity B[3][10] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 2 hours | Significant degradation (over 70%)[3] | Impurity A, Impurity B[3][10] |
| Oxidative Degradation | 3% H₂O₂, 60°C for 8 hours | Significant degradation | Impurity A, Impurity B |
| Thermal Degradation | 60°C, solid state for 24 hours | Minimal degradation | - |
| Photolytic Degradation | UV light (254 nm and 310 nm), solid state for 12 hours | Minimal degradation | - |
Table 3: Comparative Chromatographic Data for Levetiracetam and Its Impurities
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Levetiracetam | 5.343 | 1.00 |
| Impurity A | 3.188 | 0.60 |
| Impurity B | 3.881 | 0.73 |
| Impurity C | - | - |
| Impurity D | - | - |
| Impurity G | - | - |
| (Data synthesized from a representative HPLC method) |
Formation Pathway of Levetiracetam Impurities
The degradation of Levetiracetam under hydrolytic (acidic and alkaline) and oxidative conditions is the primary pathway for the formation of its major impurities. The amide bond in Levetiracetam is susceptible to hydrolysis, leading to the formation of the carboxylic acid derivative, Impurity A. The formation of Impurity B, the unsaturated analog, likely involves a dehydration or elimination reaction under stress conditions.
Caption: Levetiracetam degradation pathways under stress conditions.
Experimental Protocols
Accurate detection and quantification of Levetiracetam and its impurities are crucial for quality control. Below is a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To separate and quantify Levetiracetam and its degradation products, including Impurity B.
Materials and Reagents:
-
Levetiracetam reference standard
-
This compound reference standard
-
Levetiracetam Impurity A reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a gradient or isocratic mode. A common starting point is a ratio of 85:15 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm[11]
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a desired concentration (e.g., 20 mM). Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Levetiracetam and impurity reference standards in the mobile phase to prepare stock solutions. Further dilute the stock solutions to appropriate concentrations for calibration curves.
-
Sample Preparation: For drug substance, dissolve a known amount in the mobile phase. For drug product (e.g., tablets), crush the tablets, extract with a suitable solvent, and dilute with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
Analytical Procedure Workflow:
Caption: Experimental workflow for HPLC analysis of Levetiracetam impurities.
Conclusion
The comprehensive analysis of Levetiracetam's degradation profile reveals that Impurity B, alongside Impurity A, is a significant degradation product under hydrolytic and oxidative stress conditions. The provided experimental protocol offers a robust method for the separation and quantification of these impurities, which is essential for maintaining the quality and safety of Levetiracetam drug products. The visualization of degradation pathways and analytical workflows serves as a valuable tool for researchers and drug development professionals in understanding and controlling the impurity profile of Levetiracetam. Continuous monitoring and characterization of such impurities are paramount throughout the drug development lifecycle.
References
- 1. Buy 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | 358629-47-7 | > 95% [smolecule.com]
- 2. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 7. 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | C8H12N2O2 | CID 29938361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpionline.org [jpionline.org]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Levetiracetam Impurity B
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative analysis of the specificity and selectivity of various analytical methods for the determination of Levetiracetam (B1674943) Impurity B, a known process-related impurity of the anti-epileptic drug Levetiracetam. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.
Understanding Levetiracetam and Impurity B
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of seizures. Its chemical synthesis can lead to the formation of several impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is one such impurity that requires robust analytical methods for its detection and quantification.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Levetiracetam and its impurities. However, other techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) also offer viable alternatives. This section compares these methods based on their reported performance characteristics.
Method Performance Data
The following tables summarize the experimental conditions and validation parameters of different analytical methods reported for the analysis of Levetiracetam and its impurities. While not all studies explicitly focus on Impurity B, the data provides valuable insights into the potential of each method for its selective determination.
Table 1: Comparison of HPLC and UHPLC Method Parameters
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | UHPLC Method[3] |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3µm) | Nucleosil C18 (250 x 4.6 cm, 10 µm) | Agilent C18 (100 x 4.6 mm, 2.5µm) |
| Mobile Phase | Gradient: A: pH 5.5 Phosphate (B84403) buffer:ACN (950:50), B: ACN:Water (90:10) | Isocratic: 0.1 g/L Triethylamine:ACN (70:30) | Isocratic: Methanol (B129727):Water (0.1% TEA, pH 5.5) (20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 205 nm | UV at 205 nm | UV at 207 nm |
| Column Temp. | 40°C | Ambient | Not specified |
| Injection Vol. | 10 µL | 20 µL | Not specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC Method 1 (for other impurities)[1] | GC-MS Method (for Levetiracetam)[4] |
| Linearity Range | Correlation coefficient > 0.99 for all impurities | r² = 0.9991 |
| LOD | Impurity A: 0.0049%, Impurity C: 0.0024% | 0.004 µg/mL |
| LOQ | Impurity A: 0.0147%, Impurity C: 0.0074% | 0.014 µg/mL |
| Accuracy (% Recovery) | Within 80-120% for all impurities | Not specified |
| Precision (%RSD) | < 10% for all impurities | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following are summaries of the experimental protocols for the compared methods.
RP-HPLC Method for Levetiracetam and its Impurities[1]
-
Chromatographic System: A reverse-phase high-performance liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm particle size.
-
Mobile Phase: A gradient elution was performed using two mobile phases.
-
Mobile Phase A: A mixture of pH 5.5 phosphate buffer and acetonitrile (B52724) (950:50 v/v).
-
Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Sample Temperature: 25°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards and samples were prepared in a diluent consisting of Mobile Phase A.
UHPLC Method for Levetiracetam[3]
-
Chromatographic System: An ultra-high-performance liquid chromatograph with a UV detector.
-
Column: Agilent C18, 100 x 4.6 mm, 2.5µm particle size.
-
Mobile Phase: An isocratic mixture of methanol and water (containing 0.1% triethylamine, pH adjusted to 5.5 with orthophosphoric acid) in a ratio of 20:80 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 207 nm.
GC-MS Method for Levetiracetam[4]
-
Chromatographic System: A gas chromatograph coupled with a mass spectrometer.
-
Extraction: Levetiracetam was extracted from drug samples.
-
Calibration: Calibration standards were used for quantification.
-
Validation: The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
Method Specificity and Selectivity Discussion
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components.
For this compound, a stability-indicating RP-HPLC method is generally preferred. The forced degradation studies, as mentioned in some of the cited literature, are essential to demonstrate the specificity of the method.[1][5] By subjecting Levetiracetam to stress conditions (acid, base, oxidation, heat, and light), one can ensure that the degradation products do not interfere with the quantification of the main drug and its impurities, including Impurity B.
The selectivity of a chromatographic method is primarily determined by the choice of the stationary phase (column) and the mobile phase composition. The provided HPLC methods utilize C18 columns, which are suitable for the separation of moderately polar compounds like Levetiracetam and its impurities.[1][2] The use of gradient elution in one of the HPLC methods allows for better separation of a wider range of impurities with different polarities.[1]
While UHPLC offers advantages in terms of speed and resolution due to the use of smaller particle size columns, the provided UHPLC method was developed for the assay of Levetiracetam and its selectivity for Impurity B would need to be specifically validated.[3]
GC-MS, being a highly sensitive and specific technique, is a powerful tool for impurity profiling.[4][5] However, it may require derivatization for non-volatile or thermally labile compounds. The development of a GC-MS method without derivatization for Levetiracetam and its toxic impurity (Impurity C) suggests its potential applicability for Impurity B as well.[5]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comparative analysis of analytical methods for impurity profiling.
Caption: Workflow for comparing analytical methods for impurity profiling.
Conclusion
The selection of an appropriate analytical method for the determination of this compound depends on various factors, including the required sensitivity, speed of analysis, and available instrumentation. RP-HPLC remains a robust and widely used technique, with well-established protocols for the separation of Levetiracetam and its impurities. UHPLC offers a faster alternative with potentially higher resolution, while GC-MS provides high sensitivity and specificity.
For routine quality control, a validated stability-indicating RP-HPLC method that demonstrates clear separation of Impurity B from Levetiracetam and other potential degradants is highly recommended. The experimental conditions and validation data presented in this guide can serve as a valuable starting point for method development and selection. It is crucial to perform a thorough method validation, including specificity studies under forced degradation conditions, to ensure the reliability of the chosen method for its intended purpose.
References
- 1. jpionline.org [jpionline.org]
- 2. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Determination of levetiracetam by GC-MS and effects of storage conditions and gastric digestive systems on drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Levetiracetam Impurity B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Levetiracetam Impurity B, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, handling protocols, and emergency measures.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE to minimize exposure risks. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant laboratory coat
-
Closed-toe shoes
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company, which will typically employ incineration.[1] The following step-by-step protocol outlines the process for safely managing this waste stream within a laboratory setting prior to professional disposal.
-
Consult Institutional Guidelines: Before proceeding, contact your institution's Environmental Health and Safety (EHS) office.[2] They will provide specific guidance tailored to your facility's policies and local regulations, which may have more stringent requirements than federal mandates.
-
Waste Segregation: It is crucial to prevent the mixing of incompatible waste streams. Do not mix this compound waste with other chemical, biological, or radioactive waste unless explicitly instructed to do so by your EHS office.[2]
-
Containerization:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
Ensure the container is kept securely closed except when adding waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include the full chemical name: "(2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide" and the CAS Number: "358629-47-7". Do not use abbreviations.
-
Clearly write "Hazardous Waste" on the label.
-
Indicate the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Incompatible chemicals should be stored separately to prevent accidental reactions.
-
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste disposal schedule, contact your EHS office to arrange for a pickup by a licensed hazardous waste vendor.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the handling and disposal of this compound.
| Parameter | Specification | Source |
| CAS Number | 358629-47-7 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.2 g/mol | [1] |
| Recommended Disposal | Incineration by a licensed hazardous material disposal company | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols
While the primary disposal method is incineration, understanding the chemical stability of a compound can be informative for handling and in case of spills. The following are protocols for forced degradation studies on the parent compound, Levetiracetam , and are provided for informational purposes only. These are not disposal methods. [2]
Acid and Alkaline Hydrolysis Protocol
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or water).
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid (HCl) to an aliquot of the stock solution.
-
For alkaline hydrolysis, add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH) to a separate aliquot of the stock solution.
-
Reflux the solutions for a specified period (e.g., 2 hours).
-
Neutralize the solutions after the reflux period.
-
Dilute the samples with a suitable mobile phase and analyze using a stability-indicating HPLC method to determine the percentage of degradation.[2]
Oxidative Degradation Protocol
-
Prepare a stock solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 6% H₂O₂) to an aliquot of the stock solution.
-
Heat the solution at a specified temperature (e.g., 70°C) for a designated time (e.g., 15 hours).
-
Dilute the samples with a suitable mobile phase and analyze using a stability-indicating HPLC method to determine the percentage of degradation.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Guidance for Handling Levetiracetam Impurity B
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical impurities are paramount for laboratory safety and data integrity. This document provides a comprehensive, step-by-step guide to the safe handling, storage, and disposal of Levetiracetam Impurity B, ensuring a secure laboratory environment and adherence to best practices.
Disclaimer: The following information is based on the Material Safety Data Sheet (MSDS) for this compound and general laboratory safety protocols. While this guide provides essential information, it is crucial to always consult the specific MSDS provided by the supplier of your material and to adhere to your institution's environmental health and safety (EHS) guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
While the provided Material Safety Data Sheet for this compound indicates that there is no data available for specific toxicological effects such as acute toxicity or skin irritation, a cautious approach is essential when handling any chemical of unknown toxicity.[1] The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Gloves | Chemically resistant, impervious gloves (e.g., Nitrile). Must be inspected before use.[1] | Prevents dermal contact with the chemical. |
| Body Protection | Lab Coat/Coveralls | Fire/flame resistant and impervious clothing.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved respirator. | Recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of airborne particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to prevent contamination and ensure the accuracy of experimental results.
| Step | Action | Detailed Protocol |
| 1. Preparation | Gather all necessary materials and PPE. | Before handling the compound, ensure all required PPE is worn correctly. Prepare the workspace by laying down absorbent bench paper. |
| 2. Weighing | Accurately weigh the required amount of this compound. | Use a calibrated analytical balance within a chemical fume hood to minimize inhalation exposure. Use appropriate weighing tools (e.g., spatula, weighing paper). |
| 3. Dissolving | Dissolve the compound in the appropriate solvent. | Add the weighed impurity to the solvent in a suitable container. Cap the container and mix gently until fully dissolved. |
| 4. Storage | Store the compound and any prepared solutions appropriately. | Store the neat compound in its original, tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. Store solutions as per their stability data, clearly labeled with the compound name, concentration, solvent, and date of preparation. |
| 5. Post-Handling | Clean the work area and decontaminate equipment. | Wipe down the balance and surrounding surfaces. Dispose of any contaminated disposables in the appropriate waste stream. Wash hands thoroughly after removing gloves. |
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
| Waste Type | Container | Disposal Method | Regulatory Compliance |
| Solid Waste | Labeled Hazardous Waste Container | The product may be burned in an incinerator equipped with an afterburner and scrubber.[1] | All disposal must be carried out by a licensed hazardous material disposal company in accordance with federal and local regulations.[1] |
| Liquid Waste (Solutions) | Labeled Hazardous Waste Container | Offer to a licensed hazardous material disposal company.[1] | Follow your institution's EHS guidelines for chemical waste disposal. |
| Contaminated Disposables (Gloves, weigh paper, etc.) | Labeled Hazardous Waste Container | Dispose of as hazardous waste.[1] | Ensure segregation from non-hazardous laboratory waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
